Dyrk1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-17(2)12-13-7-5-10(16-12)9-8-15-18-11(9)4-3-6-14-18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBFWBMAWIBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Dyrk1-IN-1
Introduction
This compound, also known as DYRK1A Inhibitor Compound 11, is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the active site of the DYRK1A kinase. Kinase activity is dependent on the transfer of a phosphate group from ATP to a substrate protein. This compound occupies the ATP-binding pocket, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the enzyme. Evidence for this mechanism is supported by the interaction of this compound with key residues within the ATP-binding site, such as Lys188, which is essential for coordinating ATP binding. The ATP-competitive nature is a common mechanism for inhibitors of the DYRK family, including the well-characterized inhibitor harmine[1][2].
Data Presentation: Potency and Selectivity
The efficacy of this compound is characterized by its low nanomolar half-maximal inhibitory concentration (IC50) against DYRK1A. Its selectivity profile across a panel of related kinases demonstrates a significant preference for DYRK1A and its close homolog DYRK1B.
| Kinase Target | IC50 (nM) |
| DYRK1A | 0.4 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| Clk1 | 7.1 |
| Clk2 | 9.4 |
| Clk3 | 54 |
| Cdk2 | 100 |
| GSK3β | 94 |
Data sourced from Sapphire North America.
Signaling Pathways Modulated by this compound
Inhibition of DYRK1A by this compound has significant downstream effects on various signaling pathways critical for cellular function and implicated in disease.
Tau Phosphorylation Pathway in Alzheimer's Disease
DYRK1A is known to phosphorylate the tau protein at multiple sites, a process that is hyper-activated in Alzheimer's disease, leading to the formation of neurofibrillary tangles. This compound, by inhibiting DYRK1A, reduces the phosphorylation of tau, which is a key therapeutic strategy for Alzheimer's disease.
Cell Cycle Regulation via Cyclin D1
DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle by phosphorylating Cyclin D1 (CycD1) on Threonine 286. This phosphorylation event targets CycD1 for proteasomal degradation, thereby slowing cell cycle progression[3]. Inhibition of DYRK1A with this compound stabilizes CycD1 levels, which can promote cell cycle entry.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (ELISA-based)
This protocol is adapted from established non-radioactive ELISA assays for DYRK1A inhibitor characterization[1].
Materials:
-
Recombinant 6xHis-tagged DYRK1A
-
Substrate (e.g., a dynamin 1a fragment)
-
96-well ELISA plates
-
Coating Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound serial dilutions
-
Phospho-specific primary antibody (detects phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Plate Coating: Coat 96-well plates with the substrate diluted in Coating Buffer overnight at 4°C.
-
Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Add Kinase Reaction Buffer to each well.
-
Add serial dilutions of this compound to the appropriate wells. Include a no-inhibitor control (DMSO vehicle).
-
Add a fixed concentration of recombinant DYRK1A to all wells except for the negative control.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 100 µM).
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and wash the plates.
-
Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Tau Phosphorylation Assay
This protocol describes a cell-based assay to measure the effect of this compound on DYRK1A-mediated tau phosphorylation[4].
Materials:
-
HEK293 cells
-
Expression vectors for human DYRK1A and human Tau (e.g., Tau441)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Phospho-specific tau antibodies (e.g., pS396, AT8 for pS202/pT205) and total tau antibody
-
Western blot reagents and equipment
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~70-80% confluency.
-
Co-transfect the cells with DYRK1A and Tau expression vectors using a suitable transfection reagent. Include controls (untransfected, Tau only, DYRK1A only).
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific phospho-tau sites and total tau. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal to determine the relative phosphorylation level at each site.
Mandatory Visualization: Experimental Workflows
ATP-Competition Assay Workflow
To confirm the ATP-competitive mechanism of this compound, a kinase assay is performed with varying concentrations of both the inhibitor and ATP.
This compound is a highly potent and selective ATP-competitive inhibitor of DYRK1A. Its ability to modulate key signaling pathways, particularly those involved in tau phosphorylation and cell cycle control, makes it an invaluable tool for basic research and a promising lead compound for the development of therapeutics targeting neurodegenerative diseases and potentially other proliferative disorders. The experimental protocols and workflows provided herein offer a robust framework for the further characterization of this compound and other novel DYRK1A inhibitors.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dyrk1-IN-1: A Technical Guide for Researchers
An In-Depth Technical Guide on the Core Applications of Dyrk1-IN-1 in Scientific Research
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This enzyme plays a crucial role in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, most notably neurodegenerative disorders like Alzheimer's disease and Down syndrome, as well as certain types of cancer and diabetes. As a research tool, this compound allows for the precise investigation of DYRK1A's functions and its role in pathological conditions. This guide provides a comprehensive overview of the applications of this compound in research, including its mechanism of action, experimental protocols, and its impact on key signaling pathways.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues; however, its primary role is as a serine/threonine kinase that auto-phosphorylates a critical tyrosine residue in its activation loop to become fully active. This compound effectively blocks this catalytic activity, thereby inhibiting the diverse signaling cascades regulated by DYRK1A.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of this compound and Other DYRK1A Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Reference |
| This compound | DYRK1A | 220 | 3 | |
| DYRK1B | - | 56 | ||
| Harmine | DYRK1A | - | - | |
| AnnH31 | DYRK1A | 81 | - | |
| AnnH75 | DYRK1A | - | - | |
| Dyrk1A-IN-13 | DYRK1A | 41 | - | |
| DYRK1B | 78 | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| HEK293 | Cellular Activity | 434 | |
| HT-22 | Cytotoxicity (MTS Assay, 48h) | 58,600 | |
| - | Tau Phosphorylation | 590 |
Key Research Applications and Experimental Protocols
This compound is utilized in a variety of research applications to probe the function of DYRK1A. Below are detailed protocols for some of the most common experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of this compound against DYRK1A.
Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by DYRK1A in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is then quantified. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
Detailed Protocol (based on LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of DYRK1A kinase and Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions to the wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring FRET between Europium (excitation ~340 nm, emission ~615 nm) and Alexa Fluor™ 647 (excitation ~650 nm, emission ~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Viability Assay (MTS Assay)
This assay assesses the cytotoxic effects of this compound on a given cell line.
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 for cytotoxicity.
-
Caption: Workflow for a cellular viability MTS assay.
Tau Phosphorylation Assay (Western Blot)
This assay is used to investigate the effect of this compound on the phosphorylation of Tau, a key protein in the pathology of Alzheimer's disease.
Principle: Cells are treated with this compound, and the total and phosphorylated levels of Tau are assessed by Western blotting. This technique separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to total Tau and Tau phosphorylated at specific sites.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using image analysis software.
-
Caption: Workflow for a Tau phosphorylation Western blot.
Signaling Pathways Modulated by this compound
By inhibiting DYRK1A, this compound can modulate a wide array of signaling pathways. Understanding these pathways is critical for interpreting experimental results.
Neuronal Signaling and Neurodegeneration
DYRK1A is heavily implicated in brain development and the pathology of neurodegenerative diseases.
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates Tau protein at several sites, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. This compound reduces this hyperphosphorylation.
-
Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, influencing its processing and the production of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.
-
Neuronal Proliferation and Differentiation: DYRK1A regulates the proliferation of neural progenitors and their differentiation into mature neurons. Inhibition by this compound can therefore impact neurodevelopmental processes.
Dyrk1-IN-1 Inhibitor: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and Down syndrome.[1][2][3] This serine/threonine kinase, encoded on chromosome 21, plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is implicated in the pathology of numerous conditions, making the development of potent and selective inhibitors a key focus of modern drug discovery. This technical guide provides an in-depth overview of the discovery and development of Dyrk1-IN-1, a notable inhibitor of DYRK1A, and related compounds.
Quantitative Data: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and other key DYRK1A inhibitors. This data is essential for comparing the potency and selectivity of these compounds, which are critical parameters in drug development.
| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Kinases IC50 (nM) | Reference |
| This compound | 220 | - | - | [4] |
| Compound 11 | 0.4 | 2.7 | DYRK2: 19, Clk1: 7.1, Clk2: 9.4, Clk3: 54, Cdk2: 100, GSK3β: 94 | [5] |
| Harmine | 33 | 166 | MAO-A inhibition is a notable off-target effect. | [6] |
| EHT 5372 | Subnanomolar | Subnanomolar | - | |
| Leucettine L41 | - | - | Dual CLK/DYRK1A inhibitor. | [5] |
| FINDY | - | - | A folding intermediate-selective inhibitor, does not inhibit the mature kinase. | [7] |
| AZ191 | 88 | 17 | DYRK2: >1870 | [6] |
| Fisetin | 149.5 | - | - | [5] |
| Quercetin | 737.9 | - | - | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the characterization of this compound and other DYRK1A inhibitors. For complete, step-by-step instructions, it is recommended to consult the supplementary materials of the cited publications.
DYRK1A Kinase Inhibition Assay (General Protocol)
A common method to determine the potency of DYRK1A inhibitors is through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a frequently used commercial kit.
Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
General Steps:
-
Reaction Setup: A reaction mixture is prepared containing the DYRK1A enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and, therefore, to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[8]
Synthesis of Pyrazolo[1,5-b]pyridazine Core Structure
This compound belongs to the pyrazolo[1,5-b]pyridazine class of compounds. The synthesis of this core structure is a key step in the development of these inhibitors.
Objective: To synthesize the foundational pyrazolo[1,5-b]pyridazine scaffold.
General Synthetic Strategy:
The synthesis often involves a multi-step process. A common approach includes a [3+2] cycloaddition reaction. For instance, a 1-aminopyridazinium salt can be reacted with a substituted alkyne to form the pyrazolo[1,5-b]pyridazine ring system. Further modifications can then be made to the core structure to enhance potency and selectivity.[9][10]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which DYRK1A is involved is critical for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects. Graphviz diagrams are provided below to visualize these complex relationships and a typical workflow for inhibitor discovery.
Caption: Key signaling pathways modulated by DYRK1A in the cytoplasm and nucleus.
Caption: A generalized workflow for the discovery and development of DYRK1A inhibitors.
Conclusion
The discovery and development of this compound and other potent and selective DYRK1A inhibitors represent a significant advancement in the pursuit of novel therapeutics for a variety of challenging diseases. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach, combining quantitative biochemical assays, detailed synthetic chemistry, and a deep understanding of the underlying biological pathways. As research in this field continues, the development of next-generation DYRK1A inhibitors with improved pharmacokinetic and pharmacodynamic profiles holds great promise for clinical applications.
References
- 1. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Dyrk1-IN-1 in Neurodevelopment: A Technical Guide for Researchers
An In-depth Examination of a Selective DYRK1A Inhibitor as a Chemical Probe for Neurological Research and Drug Development
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical, dosage-sensitive regulator of neurodevelopment. Its dysregulation is implicated in several neurodevelopmental disorders, including Down syndrome and autism spectrum disorder. Dyrk1-IN-1 has emerged as a valuable chemical tool for investigating the multifaceted roles of DYRK1A. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its impact on key signaling pathways in neurodevelopment, and detailed protocols for its application in relevant experimental models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting DYRK1A.
Introduction to DYRK1A and the Rationale for Inhibition
DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes essential for proper nervous system development. These processes include the regulation of neural progenitor proliferation and differentiation, neuronal migration, dendritogenesis, and synaptic function. The gene encoding DYRK1A is located on chromosome 21, and its overexpression in Down syndrome is strongly associated with the cognitive deficits observed in this condition. Conversely, loss-of-function mutations in DYRK1A are linked to a neurodevelopmental disorder characterized by intellectual disability, microcephaly, and autism spectrum disorder. This dosage sensitivity underscores the critical importance of tightly regulated DYRK1A activity for normal brain development.
The multifaceted role of DYRK1A makes it a compelling therapeutic target. Inhibition of DYRK1A has been proposed as a strategy to ameliorate the neurological alterations in Down syndrome and other neurodevelopmental disorders. Small molecule inhibitors, such as this compound, provide a powerful means to dissect the specific functions of DYRK1A in both healthy and pathological states, and to evaluate the potential of its therapeutic modulation.
This compound: A Selective Chemical Probe for DYRK1A
This compound is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying its biological functions.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine |
| Molecular Formula | C₁₂H₁₂N₆ |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 2814486-79-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Potency and Selectivity
This compound exhibits potent inhibition of DYRK1A. The following table summarizes its inhibitory activity against DYRK1A and other related kinases.
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| DYRK1A | 220 | Biochemical Assay | |
| DYRK1B | - | - | - |
| GSK3β | - | - | - |
| CDK5 | - | - | - |
| MAPK1 (ERK2) | - | - | - |
Key Signaling Pathways Modulated by this compound
DYRK1A exerts its influence on neurodevelopment by phosphorylating a diverse array of substrates, thereby modulating several critical signaling pathways. Inhibition of DYRK1A with this compound can be expected to impact these pathways.
Cell Cycle Regulation
DYRK1A acts as a negative regulator of the cell cycle, promoting cell cycle exit and neuronal differentiation. It achieves this by phosphorylating key cell cycle proteins. This compound, by inhibiting DYRK1A, can be expected to promote proliferation of neural progenitors.
Figure 1: this compound's impact on the cell cycle via DYRK1A inhibition.
Neuronal Differentiation and Transcription Factor Regulation
DYRK1A influences neuronal differentiation by phosphorylating and regulating the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein).
Figure 2: Modulation of transcription factors in neuronal differentiation by this compound.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in neurodevelopmental research. These are generalized methods and may require optimization for specific cell lines or experimental conditions.
In Vitro Kinase Assay
This protocol describes a non-radioactive, ELISA-based method to determine the IC₅₀ of this compound against DYRK1A.
Figure 3: Workflow for an in vitro DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A
-
DYRK1A substrate (e.g., Dynamin 1a fragment or a synthetic peptide)
-
This compound
-
96-well ELISA plates
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phospho-specific primary antibody against the substrate
-
HRP-conjugated secondary
Dyrk1-IN-1 and Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Dyrk1-IN-1, a selective and ligand-efficient inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a critical kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document details the mechanism of action of this compound, presents its quantitative effects on DYRK1A activity and tau phosphorylation, outlines the detailed experimental protocols for assessing its efficacy, and illustrates the relevant biological pathways.
Introduction to DYRK1A and Tau Pathology
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in neurodevelopment and various cellular processes. Its gene is located on chromosome 21, and its overexpression is associated with Down syndrome. Emerging evidence has strongly linked elevated DYRK1A activity to the pathogenesis of Alzheimer's disease.
One of the key downstream targets of DYRK1A is the tau protein. DYRK1A can directly phosphorylate tau at several serine and threonine residues. This phosphorylation can "prime" tau for subsequent phosphorylation by other kinases, such as GSK-3β, leading to its hyperphosphorylation. Hyperphosphorylated tau detaches from microtubules, disrupting their stability, and aggregates to form neurofibrillary tangles (NFTs), which are a primary pathological feature of Alzheimer's disease and other tauopathies. Therefore, inhibiting DYRK1A is a promising therapeutic strategy to mitigate tau pathology.
This compound: A Selective DYRK1A Inhibitor
This compound (also known as DYRK1A Inhibitor Compound 11) is a potent and highly selective inhibitor of DYRK1A. It has been identified as a valuable chemical probe for studying the biological functions of DYRK1A and for assessing the therapeutic potential of DYRK1A inhibition. This compound exhibits excellent ligand efficiency and favorable physicochemical properties, making it a suitable candidate for further investigation in the context of neurodegenerative diseases.
Quantitative Data
The inhibitory activity of this compound against DYRK1A and its effect on tau phosphorylation have been quantified in various assays. The key data are summarized in the tables below.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 for DYRK1A | 220 nM | Enzymatic Phosphorylation Assay | |
| IC50 for DYRK1A | 75 nM | Enzymatic Assay | |
| IC50 for Tau Phosphorylation | 0.59 µM (590 nM) | Cell-Based Assay | |
| Cellular IC50 | 434 nM | HEK293 Cell-Based Assay |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.4 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| Clk1 | 7.1 |
| Clk2 | 54 |
| Clk3 | 9.4 |
| Cdk2 | 100 |
| GSK3β | 94 |
| Data from Henderson et al., 2021. |
Signaling Pathways and Mechanism of Action
The core signaling pathway involves the direct phosphorylation of tau by DYRK1A. This compound acts by competitively inhibiting the ATP-binding site of DYRK1A, thereby preventing the transfer of a phosphate group to tau.
Caption: this compound inhibits DYRK1A, preventing tau phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on tau phosphorylation.
DYRK1A Enzymatic Inhibition Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the direct inhibitory effect of compounds on DYRK1A enzymatic activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (RRRFRPASPLRGPPK)
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the DYRK1A enzyme and the DYRKtide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-anti-tag antibody and fluorescently labeled tracer that binds to the phosphorylated substrate).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.
Cellular Tau Phosphorylation Assay (HEK293 cells)
This cell-based assay quantifies the ability of this compound to inhibit DYRK1A-mediated tau phosphorylation in a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for human Tau (e.g., Tau441) and human DYRK1A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound (or other test compounds) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibodies against specific phospho-tau sites (e.g., pS396, AT8 for pS202/pT205)
-
Primary antibody for total tau
-
Primary antibody for a loading control (e.g., β-actin)
-
Appropriate secondary antibodies
-
-
Western blotting or ELISA reagents
Procedure:
-
Seed HEK293 cells in appropriate culture plates (e.g., 6-well or 12-well plates).
-
Co-transfect the cells with expression vectors for human Tau and DYRK1A using a suitable transfection reagent.
-
Allow the cells to express the proteins for 24-48 hours.
-
Treat the transfected cells with various concentrations of this compound (or DMSO vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using a cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated tau and total tau in the cell lysates using either Western blotting or a specific ELISA.
-
For Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-tau, total tau, and a loading control. Visualize the bands using an appropriate detection system.
-
For ELISA: Use a phospho-tau specific ELISA kit according to the manufacturer's instructions.
-
-
Quantify the band intensities (for Western blot) or the ELISA signal and normalize the phospho-tau signal to the total tau signal or the loading control.
-
Calculate the percent inhibition of tau phosphorylation for each this compound concentration and determine the IC50 value.
The Effect of Dyrk1-IN-1 on Cell Cycle Regulation: A Technical Guide
Abstract
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical regulator of the cell cycle, primarily acting as a gatekeeper for the transition from quiescence (G0) to proliferation (G1/S phase). Its dysregulation is implicated in developmental disorders such as Down syndrome and in the pathology of various cancers. Dyrk1-IN-1, as a potent inhibitor of DYRK1A, provides a powerful tool for dissecting the kinase's role and presents a therapeutic avenue for diseases characterized by aberrant cell cycle control. This technical guide provides an in-depth analysis of the molecular mechanisms by which DYRK1A governs cell cycle progression and the subsequent effects of its inhibition by this compound. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction: The Role of DYRK1A in Cell Cycle Control
DYRK1A is an evolutionarily conserved serine/threonine kinase that plays a pivotal role in balancing cell proliferation and differentiation. A member of the DYRK family, it is characterized by its ability to autophosphorylate a tyrosine residue in its activation loop, which is essential for its kinase activity. Functionally, DYRK1A is predominantly viewed as a negative regulator of the cell cycle. It promotes cell cycle exit into a quiescent G0 state and extends the G1 phase duration. This function is critical during neurogenesis and is achieved by phosphorylating and thereby controlling the stability and activity of key cell cycle proteins.
The gene encoding DYRK1A is located on chromosome 21, and its overexpression due to trisomy 21 is believed to contribute significantly to the neuropathological characteristics of Down syndrome. In the context of cancer, the role of DYRK1A is complex and appears to be context-dependent, acting as both a tumor suppressor and an oncogene in different models. Its ability to regulate the quiescence-proliferation switch makes it a compelling target for therapeutic intervention.
Core Signaling Pathways Regulated by DYRK1A
DYRK1A exerts its control over the cell cycle by directly phosphorylating several key regulatory proteins. These interactions modulate protein stability, subcellular localization, and complex formation, ultimately influencing the G1/S transition.
-
Degradation of Cyclin D1: DYRK1A directly phosphorylates Cyclin D1 on Threonine 286 (Thr286). This phosphorylation event acts as a signal for the proteasome, leading to the ubiquitination and subsequent degradation of Cyclin D1. As Cyclin D1 is a critical driver for G1 phase progression through its activation of cyclin-dependent kinases 4 and 6 (CDK4/6), its degradation by DYRK1A is a primary mechanism for extending the G1 phase and promoting cell cycle exit. DYRK1A has also been shown to phosphorylate and destabilize Cyclin D3 in a similar manner.
-
Stabilization of p27Kip1: The CDK inhibitor p27Kip1 is a crucial brake on the cell cycle, primarily by inhibiting Cyclin E-CDK2 complexes. DYRK1A can phosphorylate p27Kip1 on Serine 10 (Ser10). This phosphorylation stabilizes p27Kip1 and maintains its localization within the nucleus, enhancing its ability to arrest the cell cycle in G1.
-
Regulation of the DREAM Complex: In quiescent cells (G0), the DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex assembles to repress the expression of genes required for cell cycle progression. DYRK1A phosphorylates the DREAM complex component LIN52 at Serine 28, an action that is critical for the assembly of the complex and the establishment of quiescence.
-
Modulation of c-Myc: While the closely related DYRK2 has been shown to phosphorylate and promote the degradation of the oncoprotein c-Myc, DYRK1A's role is also significant. By downregulating c-Myc, DYRK1A can suppress proliferation and chemoresistance in certain cancer models.
The Impact of this compound on Cell Cycle Progression
Inhibiting DYRK1A with small molecules like this compound reverses its suppressive effects on the cell cycle. This inhibition leads to a complex, and sometimes paradoxical, cellular response that is often dependent on the cellular context and the dose of the inhibitor.
-
Release from Quiescence and G1 Accumulation: Pharmacological inhibition of DYRK1A prevents the degradation of Cyclin D1 and destabilizes p27Kip1. This pushes quiescent cells out of G0 and back into the cell cycle. However, this re-entry is not always productive. Many studies report that while cells exit G0, they subsequently arrest in the G1 or S phase. This G1/S arrest can be attributed to a compensatory increase in other CDK inhibitors, such as p21, which has been observed following DYRK1A inhibition.
-
Dose-Dependent Effects: The cellular response to DYRK1A inhibition can be dose-dependent. In glioblastoma cells, for instance, partial inhibition of DYRK1A (e.g., via siRNA knockdown or low-dose inhibitors) was found to increase proliferation. In contrast, complete inhibition with high-dose inhibitors resulted in cell cycle arrest. This suggests a therapeutic window where modulating DYRK1A activity can either promote or halt cell proliferation.
-
Sensitization to Chemotherapy: By forcing quiescent, chemo-resistant cancer cells back into the cell cycle, DYRK1A inhibitors can sensitize them to drugs that target actively proliferating cells. Accumulating cells in the G1/S phase makes them more vulnerable to G1/S-targeting chemotherapeutic agents.
Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from studies investigating the impact of modulating DYRK1A activity on cell cycle distribution and protein expression.
Table 1: Effect of DYRK1A Modulation on Cell Cycle Phase Distribution
| Cell Line | Condition | % G0/G1 | % S Phase | % G2/M | Reference |
| SH-SY5Y | Control (untreated) | 70% | ~30% (S+G2/M) | ~30% (S+G2/M) | |
| SH-SY5Y | DYRK1A Overexpression (24h) | 88% | ~12% (S+G2/M) | ~12% (S+G2/M) | |
| BJ-5ta Fibroblasts | Control (siRNA) | - | Baseline | - | |
| BJ-5ta Fibroblasts | Dyrk1a knockdown (siRNA) | - | Significant Increase | - | |
| Glioblastoma (HW1) | Control (siRNA) | - | 15% | - | |
| Glioblastoma (HW1) | DYRK1A knockdown | - | 21.4% | - | |
| Glioblastoma (MMK1) | Control (siRNA) | - | - | 4.8% | |
| Glioblastoma (MMK1) | DYRK1A knockdown | - | - | 7.1% |
Table 2: Effect of DYRK1A Modulation on Key Cell Cycle Proteins
| Cell Line | Condition | Target Protein | Change in Expression | Reference |
| DS Fibroblasts | Untreated vs Normal | DYRK1A | 1.6-fold increase | |
| BJ-5ta Fibroblasts | Dyrk1a knockdown/Harmine | Cyclin D1 | Marked Increase | |
| BJ-5ta Fibroblasts | Dyrk1a knockdown/Harmine | p21 | Increase | |
| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | Cyclin D1 | Increase | |
| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | p27 | Increase | |
| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | p21 | Increase | |
| TgDyrk1a Embryos | Dyrk1a Overexpression | Cyclin D1 | Reduced nuclear levels |
Key Experimental Methodologies
Reproducing and building upon the findings related to this compound requires robust experimental protocols. Below are methodologies for key assays.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound or control (e.g., DMSO) for the specified time.
-
Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
Western Blotting for Cell Cycle Proteins
This method is used to detect and quantify levels of specific proteins like Cyclin D1, p27, and phospho-Rb.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to compare protein levels across different conditions.
In Vitro Kinase Assay
This assay directly measures the ability of DYRK1A to phosphorylate a substrate and the inhibitory effect of this compound.
-
Reaction Setup: In a microplate well, combine a reaction buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂), a specific substrate (e.g., recombinant Cyclin D1 protein or a peptide like DyrkTide), and ATP.
-
Inhibitor Addition: For inhibition assays, add varying concentrations of this compound (or a DMSO control) to the wells.
-
Initiate Reaction: Add recombinant active DYRK1A enzyme to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-90 minutes).
-
Detection: Stop the reaction and measure kinase activity. This can be done in several ways:
-
Radiolabeling: Use [γ-³²P]ATP and detect the incorporation of ³²P into the substrate via autoradiography after SDS-PAGE.
-
Luminescence-based (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity. This method quantifies the conversion of ATP to ADP.
-
ELISA-based: Use a phospho-specific antibody to detect the phosphorylated substrate coated on an ELISA plate.
-
-
Data Analysis: For inhibitor studies, plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound and other inhibitors of DYRK1A are invaluable for studying the intricate mechanisms of cell cycle control. The primary effect of inhibiting DYRK1A is the stabilization of Cyclin D1, which promotes the exit from quiescence. However, the ultimate cellular fate—be it proliferation or arrest—is highly dependent on the cellular background and the degree of kinase inhibition. This dual nature presents both challenges and opportunities for therapeutic development. For drug development professionals, targeting DYRK1A could be a powerful strategy to awaken dormant, drug-resistant cancer cells, thereby re-sensitizing them to conventional chemotherapies. Future research should focus on elucidating the precise molecular switches that determine whether a cell proliferates or arrests upon DYRK1A inhibition and on developing more selective inhibitors to minimize off-target effects and better define the distinct roles of DYRK family members.
Dyrk1-IN-1: A Chemical Probe for DYRK1A Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dyrk1-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in a range of human pathologies including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying DYRK1A biology. It details the inhibitor's biochemical and cellular activity, selectivity profile, and in vivo properties. Furthermore, this document outlines detailed experimental protocols for key assays and visualizes the complex signaling networks of DYRK1A, offering a valuable resource for researchers in the field of kinase biology and drug discovery.
Introduction to DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. Encoded by a gene on chromosome 21, its overexpression is linked to the neuropathology of Down syndrome. DYRK1A is involved in cell cycle regulation, neuronal development, and apoptosis. Its dysregulation has been implicated in Alzheimer's disease, various cancers, and metabolic disorders, making it an attractive therapeutic target.
DYRK1A's diverse functions are mediated through the phosphorylation of a wide array of substrates, including transcription factors (e.g., NFAT, CREB, STAT3), cell cycle regulators (e.g., Cyclin D1, p27Kip1), and proteins involved in neurodegeneration (e.g., Tau, Amyloid Precursor Protein). Understanding the intricate signaling pathways governed by DYRK1A is paramount for developing targeted therapies.
This compound: A Potent and Selective Chemical Probe
This compound has emerged as a valuable tool for dissecting the physiological and pathological roles of DYRK1A. It belongs to the pyrazolo[1,5-b]pyridazine class of inhibitors. Its formal name is N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine.
Biochemical and Cellular Activity
This compound exhibits potent inhibition of DYRK1A in biochemical assays, although reported IC50 values vary across different sources. A commercial vendor reports an IC50 of 0.4 nM. Another commercial source indicates an enzymatic IC50 of 75 nM, with a cellular IC50 of 434 nM in HEK293 cells. It also inhibits DYRK1A-mediated Tau phosphorylation in a cellular assay with an IC50 of 590 nM.
Kinase Selectivity Profile
This compound demonstrates good selectivity for DYRK1A over other kinases, though it also potently inhibits the closely related DYRK1B.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Biochemical Kinase Assay | DYRK1A | 0.4 | - | |
| Biochemical Kinase Assay | DYRK1A | 75 | - | |
| Cellular Assay | DYRK1A | 434 | HEK293 | |
| Cellular Tau Phosphorylation | DYRK1A | 590 | - |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| DYRK1A | 0.4 | |
| DYRK1B | 2.7 | |
| DYRK2 | 19 | |
| CLK1 | 7.1 | |
| CLK2 | 9.4 | |
| CLK3 | 54 | |
| CDK2 | 100 | |
| GSK3β | 94 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative method for determining the biochemical potency of inhibitors against DYRK1A.
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.
-
Prepare a 3X mixture of DYRK1A kinase and Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer in kinase buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (tracer) to the donor (Eu-antibody).
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Tau Phosphorylation Assay
This assay measures the ability of an inhibitor to block DYRK1A-mediated phosphorylation of Tau in a cellular context.
-
Cell Culture and Transfection :
-
Culture HEK293 cells in appropriate growth medium.
-
Co-transfect the cells with expression vectors for DYRK1A and Tau protein.
-
-
Compound Treatment :
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Western Blotting :
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Tau (at a DYRK1A-specific site) and total Tau.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis :
-
Quantify the band intensities for phosphorylated and total Tau.
-
Normalize the phospho-Tau signal to the total Tau signal.
-
Calculate the IC50 value by plotting the normalized phospho-Tau signal against the inhibitor concentration.
-
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a DYRK1A inhibitor in a mouse model.
-
Animal Model :
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Acclimate the animals to the housing conditions before the study.
-
-
Compound Administration :
-
Formulate this compound in an appropriate vehicle.
-
Administer the compound via the desired route (e.g., intravenous, oral).
-
-
Sample Collection :
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
-
Bioanalysis :
-
Extract the compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis :
-
Plot the plasma concentration of the compound over time.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Mandatory Visualizations
Signaling Pathways
Caption: Overview of key DYRK1A signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound as a chemical probe.
Logical Relationships
Dyrk1-IN-1 and Its Therapeutic Potential in Down Syndrome Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a critical therapeutic target in Down syndrome (DS) and evaluates the role of Dyrk1-IN-1 as a selective chemical probe. We will explore the core molecular mechanisms linking DYRK1A overexpression to DS pathophysiology, present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological pathways and workflows.
Introduction: The DYRK1A Hypothesis in Down Syndrome
Down syndrome, resulting from the trisomy of chromosome 21, is the most common genetic cause of intellectual disability. The resulting 1.5-fold overexpression of genes on this chromosome disrupts a wide array of biological processes.[1][2][3] Among the several hundred genes on chromosome 21, DYRK1A has emerged as a major driver of the neurological and developmental phenotypes associated with DS.[2][4][5]
DYRK1A is a highly conserved serine/threonine kinase that also autophosphorylates on a tyrosine residue for its full activation.[5][6] It is a pleiotropic enzyme, playing crucial roles in neurogenesis, cell cycle regulation, synaptic function, and gene expression.[1][7] Its overexpression in DS mouse models and human cells has been linked to cognitive deficits, altered brain development, and an increased risk for early-onset Alzheimer's disease.[1][3][4] Consequently, the normalization of DYRK1A activity through selective pharmacological inhibition represents a promising therapeutic strategy. This guide focuses on this compound, a selective inhibitor, as a tool to dissect and potentially correct the pathological consequences of DYRK1A overactivity.
The Pathophysiological Role of DYRK1A Overexpression
The triplication of the DYRK1A gene leads to its overexpression in individuals with DS, disrupting several critical signaling cascades.[1][3]
Dysregulation of Cell Cycle and Neurogenesis
DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle.[7] Its overexpression can lead to premature cell cycle exit and induce neuronal differentiation.[3][8] This is achieved through the phosphorylation of key cell cycle proteins:
-
Cyclin D1: DYRK1A phosphorylates Cyclin D1 at Threonine 286, promoting its proteasomal degradation and thereby arresting cells in the G1 phase.[7][8]
-
p27Kip1: It phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, leading to its stabilization.[8]
This combined action is hypothesized to deplete the neural progenitor pool during development, contributing to the microcephaly and reduced neuron numbers observed in DS.[7][8]
Inhibition of NFAT Signaling
One of the most well-characterized functions of DYRK1A is its negative regulation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In a calcium-dependent signaling pathway, the phosphatase Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and activate target genes. DYRK1A counteracts this by phosphorylating NFAT within the nucleus, which promotes its rapid export back to the cytoplasm, thereby terminating its transcriptional activity.[7][9] This dysregulation of NFAT signaling is implicated in various developmental defects seen in DS.
Role in Synaptic Function and Alzheimer's Disease Pathology
DYRK1A is also localized at the synapse and is involved in regulating synaptic vesicle endocytosis by phosphorylating key components of the endocytic machinery, such as synaptojanin I, dynamin I, and amphiphysin I.[7] Overexpression can lead to defects in clathrin-mediated endocytosis.[7]
Furthermore, DYRK1A is strongly implicated in the Alzheimer's disease (AD) pathology that is prevalent in the DS population. It phosphorylates the Amyloid Precursor Protein (APP) at Threonine 668 and Tau at multiple sites.[10] Phosphorylation of Tau by DYRK1A can "prime" it for subsequent phosphorylation by GSK-3β, promoting the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[11]
This compound and Other DYRK1A Inhibitors
This compound is a highly selective, ligand-efficient small molecule inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function.[12] Its efficacy and selectivity are crucial for attributing biological effects directly to the inhibition of DYRK1A.
Quantitative Data on DYRK1A Inhibitors
The table below summarizes the potency of this compound and compares it with other commonly cited DYRK1A inhibitors. High potency (low IC₅₀) and selectivity against other kinases (especially within the CMGC family like GSK3β and CDKs) are critical attributes for a therapeutic candidate.[13][14]
| Inhibitor | Type | DYRK1A IC₅₀ (nM) | Key Off-Targets / Notes | Reference(s) |
| This compound | Synthetic | 220 | Highly selective chemical probe. | [12] |
| Harmine | Natural β-carboline | 81 - 107 | Potent MAO-A inhibitor, limiting clinical use. | [6][10] |
| EGCG | Natural Polyphenol | 215 | Non-ATP-competitive; poor pharmacokinetic properties. | [10][15] |
| Leucettine L41 | Synthetic | ~300 (Kᵢ) | Shown to correct cognitive deficits in DS mouse models. | [14][16] |
| SM07883 | Synthetic | 1.6 | Orally bioavailable, BBB penetrant. Also inhibits DYRK1B, CLK4, GSK3β. | [14][15] |
| PST-001 | Synthetic | N/A | Orally bioavailable, BBB penetrant tool compound. | [15] |
Preclinical Evidence from In Vivo Models
Mouse models are indispensable for studying DS pathophysiology and testing potential therapeutics. Key models include the Tg(Dyrk1a) mice, which overexpress only the Dyrk1a gene, and the Ts65Dn mice, which are trisomic for a region of mouse chromosome 16 syntenic to human chromosome 21 and exhibit many DS-like phenotypes.[4][16][17]
Quantitative Effects in DS Mouse Models
Studies consistently show an approximate 1.5 to 1.6-fold increase in DYRK1A mRNA and protein expression in the brains of these mouse models, mirroring the genetic dosage in DS.[1][16][17] Pharmacological intervention aims to normalize this overactivity.
| Model | Parameter | Observation | Treatment Effect (Leucettine L41) | Reference(s) |
| Tg(Dyrk1a) | DYRK1A Protein Level | ~1.5-fold increase vs. WT | No change in protein level | [16] |
| Ts65Dn | DYRK1A Protein Level | ~1.5-fold increase vs. WT | No change in protein level | [16] |
| Tg(Dyrk1a) | DYRK1A Kinase Activity | ~1.5 to 1.8-fold increase vs. WT | Normalized to WT levels (~30% reduction) | [16] |
| Ts65Dn | DYRK1A Kinase Activity | ~1.5 to 1.8-fold increase vs. WT | Normalized to WT levels | [16] |
| Tg(Dyrk1a), Ts65Dn | Novel Object Recognition | Deficit observed | Cognitive impairment corrected | [16] |
These data demonstrate that pharmacological inhibition can functionally correct for the genetic overexpression of Dyrk1a without altering the protein's expression level, leading to the rescue of cognitive deficits.[16]
Key Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery and development. Below are protocols for key assays used to characterize DYRK1A inhibitors.
Protocol: Non-Radioactive ELISA for DYRK1A Inhibition
This protocol is based on an assay to measure the phosphorylation of a substrate by DYRK1A and its inhibition.[10]
-
Plate Coating: Coat a 96-well high-binding plate with a DYRK1A substrate (e.g., a dynamin 1a fragment) overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase buffer, ATP, and recombinant DYRK1A enzyme.
-
Add serial dilutions of the test inhibitor (e.g., this compound) and a no-inhibitor control to the wells.
-
Initiate the reaction by adding the kinase mix to the wells.
-
Incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.
-
-
Detection:
-
Wash the plate to stop the reaction and remove components.
-
Add a primary antibody specific to the phosphorylated form of the substrate. Incubate for 1-2 hours.
-
Wash, then add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour.
-
Wash, then add a colorimetric substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: In Vivo Inhibitor Efficacy Study in a Mouse Model
This protocol outlines a typical study to assess the cognitive and biochemical effects of a DYRK1A inhibitor in vivo.[16][18]
-
Animal Subjects: Use an established DS mouse model (e.g., Ts65Dn) and age-matched wild-type littermates. A typical study might use animals aged 3-10 months.
-
Compound Formulation: Prepare the inhibitor (e.g., Leucettine L41) in a suitable vehicle (e.g., 0.9% NaCl).
-
Administration: Administer the inhibitor or vehicle daily for a chronic period (e.g., 3-8 weeks) via a chosen route (e.g., intraperitoneal injection, oral gavage). The dose is determined from prior pharmacokinetic studies (e.g., 12.5 mg/kg).
-
Behavioral Testing:
-
In the final weeks of treatment, subject the mice to a battery of behavioral tests.
-
For recognition memory, use the Novel Object Recognition (NOR) test. This involves habituating the mouse to an arena, followed by a training session with two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is recorded.
-
An improvement in the discrimination index (time with novel object / total time) indicates a cognitive rescue.
-
-
Tissue Collection and Analysis:
-
Immediately following the final behavioral test, sacrifice the animals.
-
Perfuse with saline and harvest the brains. Dissect specific regions like the hippocampus and cortex.
-
Process one hemisphere for biochemical analysis (Western blot, kinase assays) and the other for immunohistochemistry.
-
For kinase activity assays, homogenize the tissue, immunoprecipitate DYRK1A, and perform an in vitro kinase assay using a known substrate, normalizing activity to a control protein like GSK-3β.[16]
-
Conclusion and Future Directions
The overexpression of DYRK1A is a significant contributor to the complex pathophysiology of Down syndrome, particularly the associated cognitive and neurodevelopmental deficits. Its role in dysregulating fundamental cellular processes like cell cycle control and NFAT signaling makes it a high-priority therapeutic target.
Selective inhibitors, such as this compound, serve as essential chemical probes to further elucidate the downstream consequences of DYRK1A overactivity. Preclinical studies with inhibitors like Leucettine L41 have provided compelling proof-of-concept that normalizing DYRK1A kinase activity can rescue cognitive deficits in mouse models of DS.[16]
The path forward requires the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, including excellent blood-brain barrier penetration.[15][19] Critical challenges remain, including the determination of the optimal therapeutic window for intervention (prenatal vs. postnatal), the long-term safety of chronic DYRK1A inhibition, and the translation of findings from mouse models to human clinical trials. Continued research in this area holds the potential to develop targeted therapies that could significantly improve the quality of life for individuals with Down syndrome.
References
- 1. Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]
- 6. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]
- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DYRK1A Overexpression in Mice Downregulates the Gonadotropic Axis and Disturbs Early Stages of Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Dyrk1-IN-1: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dyrk1-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in a growing number of pathologies. Overexpression or dysregulation of DYRK1A is associated with neurodegenerative diseases such as Alzheimer's disease, certain cancers, diabetes, and cardiovascular conditions. As a research tool and potential therapeutic lead, this compound offers a valuable means to investigate the physiological and pathological roles of DYRK1A and to explore its inhibition as a therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, potential therapeutic applications based on preclinical evidence from DYRK1A inhibitor studies, and detailed experimental protocols for its characterization.
Introduction to DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in a wide array of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1] The gene encoding DYRK1A is located on chromosome 21, and its overexpression is a key factor in the pathology of Down syndrome.[2] DYRK1A is a member of the CMGC group of kinases and exhibits dual-specificity, autophosphorylating on a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards other substrate proteins.[3]
The diverse functions of DYRK1A are underscored by its numerous substrates, which include transcription factors (e.g., NFAT, STAT3), cell cycle regulators (e.g., Cyclin D1, p27), and proteins involved in neurogenesis and synaptic plasticity (e.g., tau, amyloid precursor protein).[3][4] Given its central role in these fundamental biological processes, the dysregulation of DYRK1A activity has been linked to a variety of diseases, making it an attractive target for therapeutic intervention.[2]
This compound: A Selective DYRK1A Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against DYRK1A. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays, demonstrating its potency at both the enzymatic and cellular levels.
| Parameter | Value | Assay System | Reference |
| IC50 (DYRK1A) | 220 nM | Enzymatic Assay | |
| IC50 (Tau Phosphorylation) | 0.59 µM | Cellular Assay | |
| Cellular IC50 | 434 nM | HEK293 Cells | |
| Enzymatic IC50 (comparative) | 75 nM | Enzymatic Assay |
Potential Therapeutic Applications
While specific preclinical studies on this compound are limited, the broader class of DYRK1A inhibitors has shown significant promise in various disease models. These findings provide a strong rationale for the investigation of this compound in the following therapeutic areas.
Neurodegenerative Diseases
Alzheimer's Disease: Overexpression of DYRK1A is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Inhibition of DYRK1A has been shown to reduce both amyloid-β (Aβ) and tau pathology in preclinical models.[6][7] Studies using DYRK1A inhibitors in the 3xTg-AD mouse model of Alzheimer's disease have demonstrated a reversal of cognitive deficits, associated with a reduction in Aβ plaques and insoluble tau phosphorylation.[6][7] Mechanistically, DYRK1A inhibition can reduce the phosphorylation of amyloid precursor protein (APP), leading to its increased turnover and decreased production of Aβ.[6][7]
Diabetes
DYRK1A acts as a negative regulator of pancreatic β-cell proliferation.[8] Inhibition of DYRK1A has emerged as a promising strategy to increase β-cell mass and function, which is a key therapeutic goal for both type 1 and type 2 diabetes.[8][9] Studies have shown that DYRK1A inhibitors, such as harmine and 5-iodotubercidin (5-IT), can induce human β-cell proliferation both in vitro and in vivo.[10][11] This effect is mediated, at least in part, through the de-repression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[12][13]
Cancer
The role of DYRK1A in cancer is complex and appears to be context-dependent, with reports of it acting as both a tumor suppressor and an oncogene.[3] However, in several cancers, including certain hematological malignancies and solid tumors, DYRK1A is overexpressed and contributes to tumor growth and survival.[11][14] Inhibition of DYRK1A can induce cell cycle arrest and apoptosis in cancer cells.[4][15] For instance, in models of colon and triple-negative breast cancer, blocking DYRK1A expression or activity has been shown to inhibit primary tumor formation and metastasis.[16] Furthermore, DYRK1A inhibition can sensitize cancer cells to conventional chemotherapy drugs that target the G1/S phase of the cell cycle.[16]
Cardiovascular Disease
Recent studies have highlighted a role for DYRK1A in the regulation of cardiomyocyte proliferation.[17][18] The adult mammalian heart has a very limited regenerative capacity, and promoting cardiomyocyte cell cycle re-entry is a key therapeutic strategy for cardiac repair after injury, such as myocardial infarction.[19][20] Pharmacological inhibition or genetic ablation of DYRK1A has been shown to enhance cardiomyocyte cycling and improve cardiac function in animal models of myocardial infarction.[17][18][21] This suggests that DYRK1A inhibitors like this compound could have therapeutic potential in promoting heart regeneration.[17][18][21]
Signaling Pathway
The DYRK1A-NFAT signaling pathway is a critical regulator of cell proliferation, particularly in pancreatic β-cells. Understanding this pathway is key to elucidating the mechanism of action of this compound in promoting β-cell regeneration.
Experimental Protocols
The following are generalized protocols for key experiments to characterize DYRK1A inhibitors like this compound. These protocols are based on methodologies reported in the literature for other DYRK1A inhibitors and may require optimization for this compound.
| Experiment | Brief Description |
| In Vitro Kinase Assay | This assay measures the direct inhibitory effect of this compound on DYRK1A enzymatic activity. A common method is a non-radioactive ELISA-based assay where recombinant DYRK1A phosphorylates a substrate peptide coated on a microplate. The extent of phosphorylation is then detected using a phospho-specific antibody. The assay is performed with varying concentrations of this compound to determine its IC50 value.[9] |
| Tau Phosphorylation Assay | To assess the effect of this compound on a key pathological process in Alzheimer's disease, a cellular tau phosphorylation assay can be performed. Cells overexpressing both DYRK1A and tau are treated with different concentrations of this compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated tau at various sites (e.g., Thr212, Ser396).[22][23][24] |
| Cell Viability/Proliferation Assay | To evaluate the effect of this compound on cell growth, a cell viability or proliferation assay is conducted. For cancer studies, various cancer cell lines are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability can be measured using assays like MTT or CellTiter-Glo. For diabetes research, pancreatic β-cell lines (e.g., INS-1E, MIN6) or primary islets are used, and proliferation is often assessed by measuring the incorporation of EdU or Ki67 staining.[25] |
| Cell Cycle Analysis | To understand the mechanism by which this compound affects cell proliferation, cell cycle analysis can be performed using flow cytometry. Cells are treated with this compound, harvested, fixed, and stained with a DNA-binding dye such as propidium iodide. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then quantified.[4][15] |
| Animal Model Studies | To evaluate the in vivo efficacy of this compound, various animal models can be utilized. For Alzheimer's disease, a transgenic mouse model like the 3xTg-AD mouse can be treated with this compound, followed by behavioral testing and histopathological analysis of the brain for Aβ and tau pathology.[6][7] For diabetes, a diabetic mouse model can be used to assess the effects of this compound on blood glucose levels, insulin secretion, and β-cell mass.[3] For cancer, xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used to evaluate the anti-tumor activity of the compound.[16] For cardiovascular studies, a mouse model of myocardial infarction can be employed to assess the impact of this compound on cardiac function and cardiomyocyte proliferation.[17][18][21] |
Conclusion
This compound represents a valuable chemical probe for studying the multifaceted roles of DYRK1A in health and disease. The extensive preclinical evidence for the therapeutic potential of DYRK1A inhibitors in neurodegenerative diseases, diabetes, cancer, and cardiovascular disease provides a strong foundation for the further investigation of this compound. Its high potency and selectivity make it an excellent candidate for more detailed preclinical evaluation. Future studies should focus on comprehensive in vivo efficacy and safety profiling of this compound in relevant animal models to fully assess its therapeutic potential and to pave the way for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 6. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of DYRK 1a Enhances Cardiomyocyte Cycling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Inhibition of DYRK1a Enhances Cardiomyocyte Cycling After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Dyrk1-IN-1: A Deep Dive into its Biological Activity and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and IC50 values of Dyrk1-IN-1, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DYRK1A in various disease contexts, including neurodegenerative disorders and cancer.
Quantitative Analysis of Inhibitory Potency
This compound exhibits high potency and selectivity for DYRK1A. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, providing a clear view of its selectivity profile.
| Kinase | IC50 (nM) |
| DYRK1A | 0.4 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| Clk1 | 7.1 |
| Clk2 | 9.4 |
| Clk3 | 54 |
| Cdk2 | 100 |
| GSK3β | 94 |
Table 1: IC50 values of this compound against various kinases. Data compiled from publicly available sources.
Biological Activity and Therapeutic Implications
DYRK1A is a crucial kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in several diseases. This compound, by inhibiting DYRK1A, has shown significant biological effects with potential therapeutic applications.
One of the most notable effects of this compound is the inhibition of tau phosphorylation . Tau is a microtubule-associated protein, and its hyperphosphorylation is a hallmark of Alzheimer's disease and other tauopathies. DYRK1A is known to phosphorylate tau, and by inhibiting this kinase, this compound can reduce the levels of phosphorylated tau. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Furthermore, DYRK1A is involved in signaling pathways that regulate cell proliferation and survival. Its inhibition by compounds like this compound is being explored as a strategy in cancer therapy.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase substrate (e.g., a specific peptide)
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase substrate and the diluted inhibitor.
-
Add the recombinant DYRK1A enzyme to each well.
The Kinome Selectivity Profile of DYRK1A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinome selectivity of inhibitors targeting DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a serine/threonine kinase implicated in a range of neurological disorders and cancers.[1][2][3] Due to the structural similarities within the ATP-binding sites of kinases, achieving high selectivity for a particular inhibitor is a significant challenge in drug development.[4][5] This document summarizes quantitative data on the selectivity of representative DYRK1A inhibitors, details the experimental protocols for kinome profiling, and visualizes key signaling pathways and experimental workflows.
Introduction to DYRK1A
DYRK1A is a highly conserved kinase encoded on chromosome 21 and is a member of the CMGC group of kinases.[1] It plays a crucial role in various cellular processes, including cell cycle regulation, neuronal differentiation, and transcriptional regulation.[3] Overexpression of DYRK1A is associated with Down syndrome and has been linked to the pathology of neurodegenerative diseases like Alzheimer's disease.[3] Consequently, the development of potent and selective DYRK1A inhibitors is an area of intense research.[4][6][7]
Kinome Selectivity of Representative DYRK1A Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. Kinome-wide screening is employed to assess the binding or inhibitory activity of a compound against a large panel of kinases. Below are tables summarizing the selectivity data for well-characterized DYRK1A inhibitors.
Harmine and its Analogs
Harmine, a β-carboline alkaloid, is a potent and well-studied ATP-competitive inhibitor of DYRK1A.[3][8] While it demonstrates high affinity for DYRK1A, it also exhibits off-target activity, most notably against monoamine oxidase A (MAO-A).[3] Efforts have been made to synthesize harmine analogs with improved selectivity.
Table 1: Kinase Selectivity Profile of Harmine
| Kinase Target | IC50 (nM) | S-Score (1 µM) | Reference |
| DYRK1A | 80 | - | [8] |
| DYRK1B | - | - | |
| CLK1 | - | - | |
| CLK4 | - | - | |
| Haspin (GSG2) | - | - | |
| MAO-A | Potent Inhibition | - | [3] |
Note: Comprehensive S-score data for harmine against a full kinome panel was not available in the provided search results. IC50 values can vary depending on the assay conditions.
Table 2: Kinase Selectivity Profile of AnnH75 (A Harmine Analog)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Reference |
| DYRK1A | >95% | <100 | |
| DYRK1B | >95% | - | |
| CLK1 | >95% | - | |
| CLK4 | >95% | - | |
| Haspin (GSG2) | >95% | - |
AnnH75 shows high potency for DYRK1A and DYRK1B, but also inhibits other members of the CMGC kinase family, such as CLK1 and CLK4.
Other Notable DYRK1A Inhibitors
A variety of other small molecules have been developed to target DYRK1A, each with a distinct selectivity profile.
Table 3: Selectivity of Various DYRK1A Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets | Reference |
| ID-8 | DYRK1A, DYRK1B | GSK3B, PIM1, PIM3, CLK1, CLK4 | [9] |
| FINDY | DYRK1A (folding intermediate) | High selectivity over other DYRKs | [5] |
| L41 | DYRK1A | CLKs, GSK3β | [4] |
| EHT 1610 | DYRK1A | - | [1] |
Experimental Protocols for Kinome Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is typically achieved through large-scale screening assays. The following outlines a general methodology.
KINOMEscan™ Assay (Competition Binding Assay)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
Experimental Workflow:
-
Kinase Panel : A comprehensive panel of human kinases (e.g., up to 468 kinases) is utilized.[2]
-
Compound Preparation : The test inhibitor (e.g., Dyrk1-IN-1) is prepared at a specified concentration (e.g., 1 µM or 10 µM).
-
Binding Reaction : The test compound, DNA-tagged kinases, and the immobilized ligand are incubated to allow for binding competition.
-
Washing : Unbound components are washed away.
-
Elution and Quantification : The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The results are compared to a DMSO control to determine the percentage of inhibition.
-
Data Analysis : The results are often visualized as a "tree-spot" diagram or a table of kinases showing significant inhibition. Selectivity scores (e.g., S-scores) can be calculated to provide a quantitative measure of selectivity.[2]
Radiometric Kinase Assay (e.g., 33PanQinase® Activity Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from 33P-ATP) to a specific substrate.
Experimental Workflow:
-
Reaction Mixture Preparation : A reaction mixture containing the kinase, its specific substrate, ATP (including 33P-ATP), and necessary cofactors is prepared in a multi-well plate.
-
Inhibitor Addition : The test inhibitor is added at various concentrations to different wells. A DMSO control is included.
-
Kinase Reaction : The reaction is initiated and incubated at a controlled temperature for a specific time.
-
Reaction Termination : The reaction is stopped, typically by adding an acid or spotting the mixture onto a filter membrane that binds the substrate.
-
Washing : Unincorporated 33P-ATP is washed away from the filter membrane.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Visualizations
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase that phosphorylates a multitude of substrates, influencing various cellular pathways.[3] Below is a simplified representation of some key upstream regulators and downstream effectors of DYRK1A.
Caption: Simplified DYRK1A signaling pathway.
Experimental Workflow for Kinome Profiling
The following diagram illustrates a generalized workflow for assessing the selectivity of a kinase inhibitor using a large-scale screening platform.
Caption: Generalized workflow for kinome selectivity profiling.
Conclusion
The development of highly selective DYRK1A inhibitors remains a key objective for therapeutic intervention in several diseases. While potent inhibitors like harmine and its derivatives exist, they often exhibit cross-reactivity with other kinases, particularly within the CMGC family.[4] Understanding the kinome selectivity profile, through rigorous experimental methodologies as described, is paramount for advancing these compounds through the drug development pipeline. The data and workflows presented in this guide offer a foundational understanding for researchers and professionals in the field.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dyrk1-IN-1 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1-IN-1 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial enzyme implicated in neurodevelopmental processes and has emerged as a therapeutic target for conditions such as Down syndrome and Alzheimer's disease. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against DYRK1A.
Data Summary
The inhibitory activity and selectivity of this compound have been characterized using various in vitro assays. Below is a summary of the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. DYRK1A | 75 nM - 220 nM | Biochemical Kinase Assay | |
| Mechanism of Action | ATP-competitive | Biochemical Kinase Assay | [1][2] |
| Kinase Selectivity | Highly Selective | Kinome Scan |
Note: While this compound is reported to have "exquisite kinome selectivity", a detailed public kinome scan with percentage inhibition against a full panel was not available. The selectivity is inferred from its development as a selective probe.
Experimental Protocols
This section details a representative protocol for determining the in vitro inhibitory activity of this compound against DYRK1A using a luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzyme: Recombinant human DYRK1A
-
Substrate: DYRKtide (RRRFRPASPLRGPPK)
-
Inhibitor: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)
-
Buffer Components:
-
HEPES
-
MgCl2
-
Brij-35
-
EGTA
-
DTT
-
ATP
-
DMSO
-
-
Labware: 384-well plates, appropriate pipettes, and reservoirs.
-
Instrumentation: Plate reader capable of luminescence detection.
Buffer Preparation
1X Kinase Assay Buffer:
-
25 mM HEPES, pH 7.4
-
100 mM NaCl
-
5 mM MgCl2
-
Adjust pH to 7.4 and bring to final volume with ultrapure water.
Experimental Workflow
The following diagram outlines the key steps of the this compound in vitro kinase assay.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.
-
Reaction Setup:
-
Add 5 µL of the this compound dilutions or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the DYRK1A enzyme in 1X Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the DYRKtide substrate and ATP in 1X Kinase Assay Buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context
DYRK1A is a proline-directed serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and neuronal development. It functions by phosphorylating a range of downstream substrates, thereby modulating their activity. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK1A and preventing the transfer of a phosphate group from ATP to its substrates.
Conclusion
This application note provides a comprehensive guide for the in vitro evaluation of this compound, a selective inhibitor of DYRK1A. The detailed protocol and supporting information are intended to assist researchers in accurately assessing the potency and mechanism of action of this and other potential DYRK1A inhibitors, thereby facilitating drug discovery and development efforts in related therapeutic areas.
References
Application Notes and Protocols for Dyrk1-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dyrk1-IN-1, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in preclinical mouse models. The provided protocols are based on established methodologies for DYRK1A inhibitors and should be adapted and optimized for specific experimental needs.
Introduction
DYRK1A is a highly conserved protein kinase that plays a crucial role in neurodevelopment and has been implicated in the pathophysiology of several conditions, including Down syndrome and Alzheimer's disease.[1][2] this compound is a selective and ligand-efficient inhibitor of DYRK1A with a reported IC50 of 220 nM.[3][4][5] Its favorable physicochemical properties and high selectivity make it a valuable tool for investigating the therapeutic potential of DYRK1A inhibition in vivo.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant DYRK1A inhibitors administered in mouse models. This information can serve as a starting point for dose-finding studies.
| Inhibitor | Mouse Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| This compound | N/A (in vivo PK) | Intravenous (i.v.) | 1 mg/kg | Not specified | High clearance | [4] |
| PST-001 | Ts65Dn | Oral (in food) | 100 mg/kg/day | Food mixture | Rescued learning and memory deficits | [7] |
| PST-001 | C57BL/6 | Oral (gavage) | 5 mg/kg | 1% methylcellulose in water | Cmax of 76 ng/mL after 1 hour | [7] |
| L41 | Tg(Dyrk1a), Ts65Dn, Dp1Yey | Intraperitoneal (i.p.) | 10 mg/kg/day | Saline | Corrected recognition memory deficits | N/A |
| Harmine | Wild-type | Oral (drinking water) | 10-15 mg/kg/day | Drinking water | Efficient for in vivo DYRK1A inhibition | N/A |
Note: The data for this compound is limited to a pharmacokinetic study. Efficacy studies in mouse models of disease are not yet publicly available. The data for other DYRK1A inhibitors are provided as a reference for designing experiments with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Kolliphor® EL (Cremophor® EL)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection (based on common vehicle formulations for kinase inhibitors):
-
Stock Solution Preparation:
-
Due to its slight solubility in DMSO[8], prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Target concentration: 2 mg/mL
-
Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (this is a common formulation and may need optimization).
-
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. For a final volume of 1 mL, you would need 200 µL of a 10 mg/mL stock.
-
Add 400 µL of PEG400 and vortex well.
-
Slowly add 400 µL of sterile saline while vortexing to prevent precipitation.
-
Inspect the solution for any precipitates. If precipitation occurs, the formulation needs to be optimized (e.g., by adjusting the ratio of solvents or trying alternative solubilizing agents like HP-β-CD).
-
-
Important: Prepare the working solution fresh on the day of injection.
-
Protocol for Oral Gavage:
-
For oral administration, a suspension in a vehicle like 0.5% or 1% methylcellulose in water is commonly used.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each gavage to ensure consistent dosing.
-
Administration to Mice
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
The appropriate dose of this compound will need to be determined in a dose-response study. Based on other DYRK1A inhibitors, a starting range of 5-20 mg/kg for i.p. or oral administration could be considered.
-
The frequency of administration will depend on the pharmacokinetic properties of this compound. Given its reported high clearance[4], daily administration may be necessary.
-
-
Injection/Gavage Technique:
-
Use appropriate and humane techniques for i.p. injection, i.v. injection, or oral gavage.
-
The injection volume should typically not exceed 10 mL/kg.
-
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule and route as the treated group.
Assessment of Target Engagement and Efficacy
-
Pharmacokinetics: To determine the brain penetration and half-life of this compound, plasma and brain samples can be collected at various time points after administration and analyzed by LC-MS/MS.
-
Target Engagement:
-
Measure the levels of phosphorylated DYRK1A substrates in brain tissue lysates via Western blotting or ELISA. A reduction in the phosphorylation of known substrates would indicate target engagement.
-
-
Behavioral Testing:
-
Depending on the mouse model and research question, a battery of behavioral tests can be employed to assess cognitive function, such as the Morris water maze, novel object recognition test, or contextual fear conditioning.
-
-
Histology and Immunohistochemistry:
-
Analyze brain sections for changes in neurogenesis (e.g., BrdU or Ki67 staining), neuronal morphology, or pathological markers (e.g., amyloid plaques or neurofibrillary tangles in relevant models).
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by DYRK1A.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Normalizing the gene dosage of Dyrk1A in a mouse model of Down syndrome rescues several Alzheimer's disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Dyrk1-IN-1 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for the in vivo use of Dyrk1-IN-1 have been compiled from publicly available data. Specific in vivo efficacy, oral administration, and detailed formulation data for this compound are limited. Therefore, the protocols provided are based on a combination of the available pharmacokinetic data for this compound and established methodologies for other well-characterized DYRK1A inhibitors, such as Leucettinib-21 and Harmine. Researchers should consider these protocols as a starting point and optimize them for their specific animal models and experimental goals. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Introduction to this compound
This compound is a selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and is implicated in the pathophysiology of several conditions, including Down syndrome and Alzheimer's disease. Inhibition of DYRK1A is a promising therapeutic strategy for these and other related disorders.
Quantitative Data Summary
Due to the limited public data on this compound in vivo studies, this section includes pharmacokinetic data for this compound and comparative in vivo administration data for other notable DYRK1A inhibitors to provide a broader context for experimental design.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Value | Animal Model | Reference |
| Dose | 1 mg/kg | Sprague-Dawley rats | [1] |
| Administration Route | Intravenous (i.v.) | Sprague-Dawley rats | [1] |
| Observation | High clearance | Sprague-Dawley rats | [1] |
Table 2: Examples of In Vivo Dosage and Administration of Other DYRK1A Inhibitors
| Inhibitor | Dose | Administration Route | Dosing Frequency | Vehicle | Animal Model | Application | Reference |
| Leucettinib-21 | Not specified | Oral gavage | Daily for 2-4 weeks | Not specified | PDX mouse models of DS-ALL | Leukemia burden reduction | |
| Harmine | 10 mg/kg | Intraperitoneal (i.p.) | Three times (-4, 0, +4h) | Normal saline | C57BL/6 mice | CYP1A1 inhibition | [2] |
| Harmine | 75-100 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | PBS | BALB/c mice | Antimalarial activity | |
| Harmine Derivative (H-2-168) | 2000 mg/kg (single dose) | Oral gavage | Single dose | 0.5% CMC-Na | Kunming mice | Acute toxicity | [3] |
| Compound 34 | Not specified | Oral gavage | Once daily for 21 days | 60 mM HCl and 20% hydroxypropyl-β-cyclodextrin | Glioblastoma xenograft model | Antitumor activity | [4] |
| EGCG (in FontUp®) | Low, intermediate, high | Oral gavage | Daily for 2 days | Not specified | TgBACDyrk1A mice | Biomarker normalization | [5] |
Signaling Pathway
The following diagram illustrates the central role of DYRK1A in cellular signaling, which is the target of this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of DYRK1A inhibitors in vivo. Given the lack of specific protocols for this compound, these examples, based on other inhibitors, serve as a guide.
Protocol 1: Intraperitoneal (i.p.) Administration (based on Harmine studies)
Objective: To administer a DYRK1A inhibitor via intraperitoneal injection to mice.
Materials:
-
DYRK1A inhibitor (e.g., Harmine hydrochloride)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or normal saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the DYRK1A inhibitor based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the inhibitor accurately.
-
Dissolve the inhibitor in the chosen vehicle. For Harmine hydrochloride, it can be dissolved in normal saline with sonication and heating at 40°C for 30 minutes to aid dissolution.[2] For other formulations, PBS can be used.
-
Ensure the final concentration allows for an appropriate injection volume (typically 5-10 mL/kg for mice).
-
Vortex the solution to ensure it is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the dosing solution intraperitoneally.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration (based on Harmine derivative and other inhibitor studies)
Objective: To administer a DYRK1A inhibitor orally to mice.
Materials:
-
DYRK1A inhibitor
-
Vehicle (e.g., 0.5% Carboxymethylcellulose-Na (CMC-Na))
-
Sterile water
-
Homogenizer or magnetic stirrer
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Calculate the required amount of the DYRK1A inhibitor.
-
Create a suspension of the inhibitor in the 0.5% CMC-Na vehicle.[3] Use a homogenizer or magnetic stirrer to ensure a uniform suspension.
-
The final concentration should be set to deliver the desired dose in a volume of approximately 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each animal.
-
Gently restrain the mouse and hold it in a vertical position.
-
Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus into the stomach.
-
Slowly administer the calculated volume of the suspension.
-
Withdraw the gavage needle and return the animal to its cage. Monitor for any signs of distress.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of a DYRK1A inhibitor.
Logical Relationships in Dosing and Efficacy
The relationship between the dosage of a DYRK1A inhibitor and its therapeutic effect is a critical aspect of preclinical development.
Conclusion
While specific in vivo application data for this compound is not extensively available in the public domain, the provided protocols, based on established methods for other DYRK1A inhibitors, offer a solid foundation for initiating preclinical studies. It is imperative for researchers to perform initial dose-ranging and tolerability studies to determine the optimal and safe dosage of this compound for their specific experimental context. Furthermore, pharmacokinetic and pharmacodynamic assessments are crucial to correlate the administered dose with target engagement and the desired biological outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Rescue of Dyrk1A Overexpression Alterations in Mice with Fontup® Dietary Supplement: Role of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1-IN-1 Western Blot Analysis of Phosphorylated Tau
These application notes provide a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of Tau protein (p-tau) following treatment with Dyrk1-IN-1, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of DYRK1A inhibition in neurodegenerative diseases such as Alzheimer's disease.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key enzyme implicated in the hyperphosphorylation of the microtubule-associated protein Tau. This aberrant phosphorylation is a pathological hallmark of several neurodegenerative disorders, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. DYRK1A directly phosphorylates Tau at numerous serine and threonine residues, including Thr212, Ser202, Ser404, and Ser396. Inhibition of DYRK1A activity presents a promising therapeutic strategy to reduce Tau pathology. This compound and other specific DYRK1A inhibitors have been shown to effectively decrease Tau phosphorylation in a dose-dependent manner in various experimental models.
This document outlines a comprehensive Western blot protocol to quantify the reduction in p-tau levels upon this compound treatment. Additionally, it provides a summary of quantitative data from relevant studies and visual diagrams of the underlying signaling pathway and experimental workflow.
Signaling Pathway of DYRK1A-Mediated Tau Phosphorylation and its Inhibition
DYRK1A acts as an upstream kinase that directly phosphorylates Tau protein at multiple sites. This phosphorylation can prime Tau for further phosphorylation by other kinases, such as GSK-3β, contributing to its hyperphosphorylation and aggregation. This compound, by selectively inhibiting the kinase activity of DYRK1A, blocks this initial phosphorylation step, leading to a reduction in overall p-tau levels.
Application Notes and Protocols for Dyrk1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dyrk1-IN-1, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are provided to facilitate the discovery of novel DYRK1A inhibitors and to investigate the biological roles of this important kinase.
Introduction to this compound
This compound is a valuable chemical probe for studying the function of DYRK1A, a serine/threonine kinase implicated in a variety of cellular processes and pathological conditions, including neurodevelopmental disorders, neurodegenerative diseases like Alzheimer's, and certain types of cancer.[1] Its favorable physicochemical properties and high selectivity make it an excellent reference compound for HTS assays aimed at identifying new modulators of DYRK1A activity.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing essential data for experimental design and data interpretation.
| Parameter | Value | Notes | Reference |
| DYRK1A IC50 | 220 nM | In vitro phosphorylation assay | [2] |
| DYRK1A Kd | 3 nM | Binding affinity | [2] |
| Cellular IC50 | 434 nM | In HEK293 cells | [2] |
Table 1: Biochemical and Cellular Potency of this compound
| Kinase | IC50 / Kd | Selectivity (fold vs DYRK1A IC50) | Reference |
| DYRK1A | 220 nM (IC50) | 1 | [2] |
| DYRK1B | 56 nM (Kd) | ~4 (less selective) | [2] |
| CLK1 | >10,000 nM | >45 | [3] |
| CLK2 | >10,000 nM | >45 | [3] |
| GSK3β | >10,000 nM | >45 | [3] |
| CDK2 | >10,000 nM | >45 | [3] |
Table 2: Selectivity Profile of this compound against other Kinases
| Phospho-site | Assay System | Observed Effect | Reference |
| Tau (Thr212) | Cell-based assays | Dose-dependent reduction | [3][4] |
| Tau (Ser202/Thr205) | In vivo mouse model | Significant reduction | [3] |
| SF3B1 (Thr434) | Cellular overexpression | Reduction of phosphorylation | [5][6] |
Table 3: Effect of DYRK1A Inhibition on Downstream Substrate Phosphorylation
Signaling Pathway of DYRK1A
DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, influencing multiple signaling pathways critical for cell proliferation, differentiation, and survival. Understanding these pathways is crucial for designing relevant cellular assays.
Caption: DYRK1A signaling pathways and points of intervention.
Experimental Protocols
Biochemical High-Throughput Screening for DYRK1A Inhibitors (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of DYRK1A by quantifying the amount of ADP produced during the kinase reaction. It is a robust and sensitive method suitable for HTS.[7][8]
Workflow Diagram:
Caption: Workflow for a biochemical HTS using the ADP-Glo™ assay.
Materials:
-
DYRK1A Kinase Enzyme System (e.g., Promega)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
This compound (positive control)
-
Test compounds
-
384-well white, low-volume assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of this compound as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate reaction mix in 1X Reaction Buffer A containing recombinant DYRK1A enzyme and a suitable substrate (e.g., DYRKtide).[7] The final concentration of ATP should be at or near its Km for DYRK1A.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the compound plate.
-
Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix and incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Mix and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.
Cellular Assay for DYRK1A Activity (Tau Phosphorylation)
This protocol describes a high-content imaging-based assay to measure the inhibition of DYRK1A-mediated Tau phosphorylation in a cellular context.
Logical Flow Diagram:
Caption: Logical flow of a cellular high-content screening assay.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Test compounds
-
384-well clear-bottom imaging plates
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Primary antibody against phosphorylated Tau (e.g., anti-pTau Thr212)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of test compounds and this compound for a predetermined time (e.g., 24 hours).
-
-
Cell Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against p-Tau diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.
-
Wash thoroughly with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells based on the nuclear stain and quantify the intensity of the p-Tau signal within each cell.
-
Data Analysis:
-
Normalize the p-Tau intensity to the cell number.
-
Calculate the percent inhibition of Tau phosphorylation for each compound relative to controls.
-
Determine the EC50 values for active compounds.
Conclusion
This compound is a powerful tool for the investigation of DYRK1A biology and for the discovery of novel therapeutic agents targeting this kinase. The protocols provided herein offer robust and validated methods for the use of this compound in high-throughput screening campaigns. Careful experimental design and data analysis, guided by the quantitative data and pathway information presented, will enable researchers to effectively utilize this inhibitor in their drug discovery and development efforts.
References
- 1. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. A generic high-throughput screening assay for kinases: protein kinase a as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A Kinase Enzyme System [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1-IN-1 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining to investigate the effects of Dyrk1-IN-1, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This protocol is intended for researchers in cell biology, neuroscience, and cancer research who are studying the cellular functions of DYRK1A and the therapeutic potential of its inhibitors.
DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and gene expression. Its dysregulation has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and certain types of cancer. This compound provides a valuable tool for elucidating the specific roles of DYRK1A in these processes by acutely inhibiting its kinase activity.
Mechanism of Action
DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues on its substrates, as well as autophosphorylate on a critical tyrosine residue in its activation loop to gain full catalytic activity. This compound and other small molecule inhibitors typically function by binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby preventing the phosphorylation of its downstream targets. This inhibition can modulate signaling pathways that are aberrantly activated in various diseases. For instance, in some cancers, DYRK1A activity can promote tumor growth and survival, and its inhibition can reduce tumor proliferation.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from immunofluorescence experiments using this compound. Researchers should adapt this table to their specific experimental design and endpoints.
| Treatment Group | This compound Conc. (µM) | Incubation Time (hrs) | Target Protein Fluorescence Intensity (Mean ± SD) | Subcellular Localization of Target Protein | Percentage of Marker-Positive Cells (%) |
| Vehicle Control | 0 | 24 | User-defined | e.g., Nuclear, Cytoplasmic | User-defined |
| This compound | 0.1 | 24 | User-defined | User-defined | User-defined |
| This compound | 1 | 24 | User-defined | User-defined | User-defined |
| This compound | 10 | 24 | User-defined | User-defined | User-defined |
| Positive Control | User-defined | 24 | User-defined | User-defined | User-defined |
| Negative Control | User-defined | 24 | User-defined | User-defined | User-defined |
Experimental Protocols
This protocol outlines the key steps for immunofluorescence staining of cells treated with this compound. It is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
This compound inhibitor
-
Cell culture medium and supplements
-
Multi-well plates or coverslips suitable for imaging
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against the target of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or a vehicle control. Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Fixation: After treatment, aspirate the medium and wash the cells gently with PBS. Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Blocking: Aspirate the permeabilization buffer and add the blocking buffer. Incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature.
-
Nuclear Staining: Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each. Add the nuclear counterstain diluted in PBS and incubate for 5-10 minutes at room temperature.
-
Mounting: Aspirate the nuclear stain and wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizations
Application Notes and Protocols for Dyrk1-IN-1 Mass Spectrometry-Based Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1] Its gene is located on chromosome 21, and its overexpression is linked to the neuropathological characteristics of Down syndrome and Alzheimer's disease.[2][3] DYRK1A's role in various signaling pathways, such as the JNK signaling pathway and its regulation of transcription factors like NFAT and CREB, makes it a significant target for therapeutic intervention in several diseases, including neurodegenerative disorders and cancer.[1][4]
Dyrk1-IN-1 is a potent and selective inhibitor of DYRK1A. This document provides detailed application notes and protocols for utilizing this compound in mass spectrometry-based kinase assays to investigate DYRK1A activity and identify its substrates in a high-throughput and quantitative manner.
This compound Inhibitor Profile
This compound demonstrates high potency and selectivity for DYRK1A, making it an excellent chemical probe for studying the kinase's function.
| Target Kinase | IC50 (nM) |
| DYRK1A | 0.4 [1] |
| DYRK1B | 2.7[1] |
| DYRK2 | 19[1] |
| Clk1 | 7.1[1] |
| Clk2 | 9.4[1] |
| Clk3 | 54[1] |
| Cdk2 | 100[1] |
| GSK3beta | 94[1] |
| Table 1: In vitro IC50 values of this compound against a panel of kinases. |
DYRK1A Signaling Pathway
DYRK1A is a central node in various signaling pathways, regulating transcription, cell cycle, and neurodevelopment through the phosphorylation of a diverse range of substrates.
Mass Spectrometry-Based Kinase Assay: Experimental Workflow
The following diagram outlines the general workflow for a quantitative phosphoproteomics experiment to identify substrates and assess the activity of DYRK1A using this compound.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
Dyrk1-IN-1 In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of in vivo efficacy studies for Dyrk1-IN-1, a selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in their preclinical investigations.
Introduction to this compound
This compound is a potent and selective, ligand-efficient inhibitor of DYRK1A, a serine/threonine kinase implicated in a variety of cellular processes. Overexpression of DYRK1A is associated with the pathology of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer. As a research tool, this compound allows for the in vivo investigation of the therapeutic potential of DYRK1A inhibition. It has an IC50 value of 220 nM for DYRK1A phosphorylation activity.
In Vivo Efficacy Data Summary
The following table summarizes the available quantitative data from in vivo efficacy studies conducted with this compound. Currently, published in vivo efficacy data for this compound is primarily available in a rat model of bone cancer pain.
| Animal Model | Disease/Indication | This compound Dose | Administration Route | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| Sprague-Dawley Rats | Bone Cancer Pain | 120 µg in 10 µL | Intrathecal | 6 consecutive days | Increased Pain Threshold: Significantly increased mechanical paw withdrawal threshold as measured by the Von Frey test, indicating an analgesic effect. | Zhang et al. |
Note: Further in vivo efficacy studies in other models such as neurodegenerative diseases and other cancers are warranted to fully elucidate the therapeutic potential of this compound.
Key Signaling Pathway: DYRK1A/NF-κB
DYRK1A has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. In some contexts, DYRK1A can phosphorylate TRAF3, a negative regulator of the noncanonical NF-κB pathway, leading to the stabilization of NIK and subsequent activation of NF-κB. Inhibition of DYRK1A with this compound is expected to interfere with this process.
Troubleshooting & Optimization
Dyrk1-IN-1 not showing effect in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dyrk1-IN-1, a selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor is not showing any effect in my cell-based assay. What are the possible reasons?
If you are not observing the expected effect of this compound in your cellular experiments, several factors could be at play, ranging from compound handling to experimental design. Here is a troubleshooting guide to help you identify the potential issue.
Troubleshooting Guide: Lack of this compound Activity
| Potential Issue | Recommended Action |
| Compound Integrity | Storage: Confirm that this compound was stored correctly. As a powder, it should be at -20°C for long-term storage (up to 3 years) or 4°C for short-term (up to 2 years). In solvent, it should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). Solution Stability: Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Solubility | Dissolution: Ensure the compound is fully dissolved. This compound is soluble in DMSO. For example, a 10 mM stock can be prepared. Gentle warming or sonication may aid dissolution. Precipitation: Visually inspect your stock solution and final culture medium for any signs of precipitation after dilution. |
| Cellular Uptake | Permeability: this compound is reported to have good cell permeability. However, this can be cell-line dependent. If poor uptake is suspected, consider using a positive control compound with known permeability in your cell line. |
| Experimental Conditions | Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. The cellular IC50 has been reported as 434 nM in HEK293 cells. A starting range of 0.1 to 10 µM is often recommended for kinase inhibitors. Incubation Time: The time required to observe an effect depends on the downstream readout. For phosphorylation events, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For effects on protein expression or cell viability, longer incubation times (e.g., 24-72 hours) may be necessary. |
| Target Engagement & Downstream Readout | DYRK1A Expression: Confirm that your cell line expresses DYRK1A at a sufficient level. This can be checked by Western blot or qPCR. Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes. For example, when using Western blotting to detect changes in phosphorylation of a downstream target, ensure your antibody is specific and your detection method is sensitive. Relevant Downstream Targets: DYRK1A has multiple downstream targets. Inhibition of DYRK1A can affect the phosphorylation of proteins such as Tau, Cyclin D1, and p27Kip1, and can also modulate the activity of transcription factors like NFAT and STAT3. |
| Off-Target Effects | Selectivity: this compound is a highly selective inhibitor. However, at very high concentrations, off-target effects on other kinases could potentially mask the intended phenotype. It is crucial to use the lowest effective concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Enzymatic IC50 | 75 nM - 220 nM | |
| Cellular IC50 (HEK293) | 434 nM | |
| Tau Phosphorylation IC50 | 0.59 µM | |
| Molecular Weight | 240.26 g/mol | |
| Solubility (DMSO) | ≥ 20 mg/mL |
Experimental Protocols
Protocol: Western Blot Analysis of Cyclin D1 Phosphorylation
This protocol describes how to assess the activity of this compound by measuring the phosphorylation of a known downstream target, Cyclin D1, at Threonine 286. DYRK1A phosphorylation of Cyclin D1 at this site is known to promote its degradation.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Cyclin D1 (Thr286), anti-total Cyclin D1, anti-DYRK1A, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Cyclin D1 (Thr286) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Cyclin D1 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Cyclin D1 to total Cyclin D1 and normalize to the loading control.
Visualizations
DYRK1A Signaling Pathway
Optimizing Dyrk1-IN-1 Concentration for Your Experiments: A Technical Support Guide
Welcome to the technical support center for Dyrk1-IN-1, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and ligand-efficient inhibitor of DYRK1A. It functions by inhibiting the phosphorylation activity of the DYRK1A kinase.[1][2][3][4] The enzymatic IC50 value for this compound against DYRK1A is approximately 220 nM.[1][2][3][4] In cellular assays, such as in HEK293 cells, the IC50 has been reported to be 434 nM.[1]
Q2: What are the common research applications for this compound?
This compound is utilized in research to investigate the roles of DYRK1A in various cellular processes. Given DYRK1A's involvement in neurological diseases, cancer, and diabetes, this inhibitor is a valuable tool in these research areas.[5][6][7][8] Specifically, it is used to study processes like tau phosphorylation in Alzheimer's disease models and cell cycle regulation.[1]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO, with a solubility of up to 25 mg/mL.[3] For stock solutions, it is recommended to store them at -20°C for up to 1 month or at -80°C for up to 6 months.[1] To aid dissolution, ultrasonic warming and heating to 60°C can be employed.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective DYRK1A inhibitor, researchers should be aware of potential off-target effects, particularly on other members of the CMGC kinase family due to structural similarities in the kinase domain.[9] These can include DYRK1B, GSK3β, and various cyclin-dependent kinases (CDKs).[9] It is always advisable to include appropriate controls to validate the specificity of the observed effects.
Q5: What are appropriate positive and negative controls for my experiments?
-
Positive Controls: A known substrate of DYRK1A can be used to confirm the inhibitor's activity. For instance, you could measure the phosphorylation levels of Tau at a specific site known to be targeted by DYRK1A.[1]
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used in the experiment is essential. Additionally, using a structurally similar but inactive compound, if available, can help confirm that the observed effects are due to DYRK1A inhibition. In knockdown or knockout cell lines for DYRK1A, the effects of this compound should be diminished, providing another layer of validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture media. | The compound's solubility limit in aqueous media may have been exceeded. | Prepare a fresh, higher concentration stock solution in DMSO and add it to the media with vigorous vortexing to ensure rapid and even dispersion. Avoid freeze-thaw cycles of the stock solution. Consider a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%). |
| Inconsistent or no observable effect at expected concentrations. | 1. Cellular uptake issues: The compound may not be efficiently entering the cells. 2. Degradation of the compound: The inhibitor may be unstable under your experimental conditions. 3. Incorrect concentration: The optimal concentration for your specific cell line and assay may differ from published values. | 1. Verify the permeability of your cell line to similar small molecules. 2. Prepare fresh dilutions from a new stock solution for each experiment. 3. Perform a dose-response experiment to determine the optimal concentration for your system. Start with a broad range (e.g., 100 nM to 10 µM) and narrow it down based on the results. |
| Observed cytotoxicity at effective concentrations. | The concentration of this compound or the DMSO vehicle may be too high for your specific cell line. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of both this compound and DMSO on your cells. 2. If possible, use the lowest effective concentration of this compound. 3. Ensure the final DMSO concentration is below the toxic threshold for your cells. |
| Results suggest off-target effects. | The inhibitor may be affecting other kinases in the cell. | 1. Use a lower concentration of this compound that is closer to its IC50 for DYRK1A. 2. Validate your findings using a secondary, structurally different DYRK1A inhibitor. 3. Use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of DYRK1A, to confirm that the observed phenotype is indeed due to the inhibition of DYRK1A. |
Experimental Protocols & Data
Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell type, assay, and desired outcome. The following table provides a starting point for concentration optimization.
| Cell Line | Assay Type | Recommended Starting Concentration Range | Reference IC50 |
| HEK293 | Cellular Phosphorylation Assay | 100 nM - 5 µM | 434 nM[1] |
| Neuronal Cells | Neuroprotection/Differentiation Assays | 500 nM - 10 µM | Not explicitly stated, requires empirical determination. |
| Various Cancer Cell Lines | Cell Proliferation/Viability Assays (e.g., MTT) | 1 µM - 20 µM | Dependent on cell line sensitivity. |
Generalized Western Blot Protocol to Detect Phosphorylation of DYRK1A Substrates
This protocol provides a general framework. Specific antibody concentrations and incubation times will need to be optimized.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of your target protein (e.g., p-Tau) and the total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Generalized Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing Key Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the DYRK1A signaling pathway and a general workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Dyrk1-IN-1 cytotoxicity and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dyrk1-IN-1. The information is designed to help address specific issues, particularly unexpected cytotoxicity, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a highly selective and ligand-efficient small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] DYRK1A is a kinase that first autophosphorylates a tyrosine residue in its activation loop, which then enables it to phosphorylate other substrate proteins on serine and threonine residues.[5][6] this compound acts as an ATP-competitive inhibitor, binding to the kinase's active site to block these phosphorylation events.[7] By inhibiting DYRK1A, it can modulate various downstream signaling pathways involved in cell cycle regulation, apoptosis, and gene expression.[8][9]
Q2: I am observing unexpected cytotoxicity in my cell line. What are the potential causes? Unexpected cytotoxicity when using this compound can stem from several factors:
-
High Concentration: Concentrations significantly above the effective IC50 may lead to off-target effects or general cellular stress. It is recommended to use the lowest concentration that achieves the desired biological effect.[10]
-
Off-Target Inhibition: While highly selective, this compound is known to inhibit DYRK1B with high potency (IC50 = 2.7 nM).[11] If your experimental system expresses DYRK1B, some of the observed effects could be due to inhibition of this related kinase.[9]
-
Solubility Issues: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific toxic effects. Ensure the compound is fully dissolved in the vehicle solvent before diluting it into your culture medium.[10]
-
Cell-Line Specific Sensitivity: The function of DYRK1A can be context-dependent.[5] Some cell lines may be inherently more sensitive to DYRK1A inhibition due to their reliance on specific pathways it regulates, such as those controlling cell cycle progression or survival.[12][13]
-
Vehicle Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Always run a vehicle-only control to assess its contribution to cytotoxicity.
Q3: How can I minimize or troubleshoot this compound cytotoxicity? To minimize and troubleshoot cytotoxicity, a systematic approach is recommended:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations to identify the IC50 for your desired effect and the threshold for toxicity.
-
Verify Solubility: Visually inspect your stock and working solutions for any signs of precipitation. If solubility is a concern, slight warming or sonication may help.[4]
-
Use Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your highest this compound dose. If available, using a structurally related but inactive control molecule can help confirm that the observed effect is due to specific inhibition.[14]
-
Consider Off-Target Effects: Be aware of the potential for DYRK1B inhibition.[11] If possible, use techniques like siRNA/shRNA to knock down DYRK1A and DYRK1B separately to see if the cytotoxic phenotype is replicated.
Q4: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[1][4] Reports indicate solubility in DMSO at concentrations of 20-25 mg/mL, sometimes requiring warming or sonication.[1][4] It is reported as slightly soluble in ethanol.[11]
-
Storage: As a solid powder, it should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Potency of this compound
| Target/Assay | IC50 Value | Source(s) |
|---|---|---|
| DYRK1A (Enzymatic Assay) | ~220 nM | [1][2][3][4] |
| DYRK1A (Enzymatic Assay) | 0.4 nM | [11] |
| DYRK1A (Cellular Assay, HEK293) | 434 nM | [2] |
| Tau Phosphorylation (Cell-based) | 590 nM |[2][11] |
Note: The discrepancy in enzymatic IC50 values may be due to different assay conditions. Researchers should determine the effective concentration empirically in their specific system.
Table 2: Kinase Selectivity Profile (for DYRK1A Inhibitor Compound 11 / this compound)
| Kinase | IC50 Value (nM) | Source(s) |
|---|---|---|
| DYRK1A | 0.4 | [11] |
| DYRK1B | 2.7 | [11] |
| DYRK2 | 19 | [11] |
| CLK1 | 7.1 | [11] |
| CLK2 | 9.4 | [11] |
| CLK3 | 54 | [11] |
| GSK3β | 94 | [11] |
| CDK2 | 100 |[11] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C12H12N6 | [1][11] |
| Molecular Weight | 240.26 g/mol | [1][3][4] |
| CAS Number | 2814486-79-6 | [1][11] |
| Form | Solid |[1] |
Experimental Protocols
Protocol: General Method for Assessing Cytotoxicity via MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells. Include "medium only" wells as a background control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
Visualizations: Pathways and Workflows
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Caption: A logical guide for troubleshooting unexpected this compound cytotoxicity.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 9. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1-IN-1 experimental variability and controls
Welcome to the technical support center for Dyrk1-IN-1, a selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and ligand-efficient small molecule inhibitor of DYRK1A. Its primary mechanism of action is the inhibition of the phosphorylation activity of DYRK1A, a kinase involved in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL. For cell culture experiments, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in my cell-based assay.
-
Question: I am not observing the expected inhibitory effect of this compound on my target protein or pathway in my cell-based assay. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the this compound has been stored correctly and has not degraded. If in doubt, use a fresh aliquot.
-
Concentration Optimization: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The IC50 in HEK293 cells has been reported to be 434 nM.
-
Cell Permeability: While this compound is reported to have good cell permeability, this can differ between cell lines. Consider increasing the incubation time to allow for sufficient cellular uptake.
-
Target Expression: Confirm that your cells express sufficient levels of DYRK1A. You can verify this by Western blot or qPCR.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your this compound treatment to rule out any effects of the solvent.
-
Issue 2: High background or off-target effects are suspected.
-
Question: I am observing unexpected changes in my cells treated with this compound that may be due to off-target effects. How can I address this?
-
Answer: While this compound is highly selective for DYRK1A, off-target effects are a possibility with any small molecule inhibitor. Here’s how to investigate and mitigate them:
-
Use a Structurally Unrelated DYRK1A Inhibitor: As a positive control and to confirm that the observed phenotype is due to DYRK1A inhibition, consider using another well-characterized DYRK1A inhibitor with a different chemical scaffold, such as Harmine.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound if available. This can help differentiate between specific on-target effects and non-specific effects of the chemical structure.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of DYRK1A. If the phenotype is rescued, it strongly suggests the effect is on-target.
-
Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce DYRK1A expression. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.
-
Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome-wide profiling experiment to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
-
Issue 3: Difficulty in dissolving this compound.
-
Question: I am having trouble dissolving this compound powder. What should I do?
-
Answer: this compound is soluble in DMSO. If you are experiencing solubility issues, try the following:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce the solubility of many compounds.
-
Gentle Warming: Briefly warm the solution at 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Vortex the solution vigorously or use a sonicator bath for a short period to help break up any clumps and facilitate dissolution.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DYRK1A) | 220 nM | Enzymatic Assay | |
| IC50 (Cellular) | 434 nM | HEK293 cells | |
| Solubility in DMSO | 20 mg/mL | - | |
| Molecular Weight | 240.26 g/mol | - |
Experimental Protocols & Controls
A crucial aspect of using any chemical inhibitor is the inclusion of appropriate controls to ensure the observed effects are specific to the inhibition of the intended target.
Recommended Controls for this compound Experiments
| Control Type | Purpose | Recommended Agent/Method |
| Negative Control | To account for effects of the vehicle (solvent). | DMSO (at the same final concentration as this compound) |
| Positive Control (Inhibitor) | To confirm that the observed phenotype is due to DYRK1A inhibition. | Harmine (a well-characterized, structurally different DYRK1A inhibitor) |
| Positive Control (Genetic) | To mimic the effect of the inhibitor through genetic means. | siRNA, shRNA, or CRISPR-mediated knockdown/knockout of DYRK1A |
| Specificity Control | To rule out non-specific effects of the compound. | A structurally related but inactive analog of this compound (if available) |
Visualizing Experimental Design and Signaling Pathways
Experimental Workflow for Validating this compound Effects
Caption: A logical workflow for validating the on-target effects of this compound.
Simplified DYRK1A Signaling Pathway and Point of Inhibition
Caption: this compound inhibits the phosphorylation of substrates by DYRK1A.
Decision Tree for Troubleshooting Inconsistent Results
Dyrk1-IN-1 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dyrk1-IN-1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, neuronal development, and cell cycle regulation. This compound exerts its effect by binding to the ATP-binding site of the DYRK1A enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition can modulate signaling pathways involved in conditions like Down syndrome, certain cancers, and neurodegenerative diseases.
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound against DYRK1A is in the low nanomolar range. However, the exact IC50 can vary depending on the experimental conditions, such as ATP concentration and the specific assay format used. It is crucial to determine the IC50 under your specific experimental conditions.
Q3: Is this compound selective for DYRK1A?
A3: this compound shows high selectivity for DYRK1A. However, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. It is known to inhibit DYRK1B with high potency as well. Its selectivity against other kinases such as DYRK2, CLK1/2/3, CDK2, and GSK3β is significantly lower. It is advisable to perform counter-screening against a panel of related kinases to confirm selectivity in your system.
Q4: What signaling pathways are affected by this compound?
A4: By inhibiting DYRK1A, this compound can impact multiple downstream signaling pathways. DYRK1A is known to phosphorylate a variety of substrates, including transcription factors (e.g., NFAT), and proteins involved in cell cycle progression (e.g., Cyclin D1) and apoptosis (e.g., ASK1). Therefore, treatment with this compound can lead to alterations in gene expression, cell cycle arrest, and induction of apoptosis depending on the cellular context.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response curves.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid edge effects.
-
-
Possible Cause 2: Variation in compound concentration.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions carefully. Use low-binding plates and pipette tips to prevent loss of the compound.
-
-
Possible Cause 3: Fluctuations in incubation time and conditions.
-
Solution: Standardize the incubation time for compound treatment. Ensure consistent temperature, humidity, and CO2 levels in the incubator.
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause 1: Inactive compound.
-
Solution: Verify the purity and activity of your this compound stock. If possible, test it in a validated biochemical assay with purified DYRK1A enzyme.
-
-
Possible Cause 2: Low expression of DYRK1A in the cell model.
-
Solution: Confirm the expression of DYRK1A in your cell line using techniques like Western blotting or qPCR. Choose a cell line with known DYRK1A expression and functional relevance.
-
-
Possible Cause 3: Assay interference.
-
Solution: The assay components (e.g., detection reagents) might be incompatible with the inhibitor or the solvent. Run appropriate controls, including a vehicle-only control and a control with the assay components and the highest concentration of the inhibitor in the absence of cells or enzyme.
-
Issue 3: Steep or unusually shaped dose-response curves.
-
Possible Cause 1: Compound precipitation at high concentrations.
-
Solution: Check the solubility of this compound in your culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not affect cell viability.
-
-
Possible Cause 2: Off-target toxicity.
-
Solution: At high concentrations, this compound may induce cytotoxicity through off-target effects. Correlate your dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific inhibition and general toxicity.
-
-
Possible Cause 3: Time-dependent inhibition.
-
Solution: The inhibitory effect may vary with the pre-incubation time. Perform a time-course experiment to determine the optimal pre-incubation time for achieving a stable inhibitory effect.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant DYRK1A inhibitors. Note that IC50 values can vary between different studies and assay conditions.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | DYRK1A | 0.4 | Highly selective. Also inhibits DYRK1B (IC50 = 2.7 nM). |
| DYRK2 | 19 | ||
| Clk1 | 7.1 | ||
| Clk2 | 9.4 | ||
| Clk3 | 54 | ||
| Cdk2 | 100 | ||
| GSK3beta | 94 | ||
| Harmine | DYRK1A | ~30-100 | Natural compound, also inhibits other kinases. |
| CX-4945 | DYRK1A | ~50-150 | Also a potent inhibitor of Casein Kinase 2 (CK2). |
| AC15 | DYRK1A | 158 | Azaindole-based inhibitor. |
Experimental Protocol: this compound Dose-Response Curve Generation in a Cell-Based Assay
This protocol outlines a general procedure for generating a dose-response curve for this compound using a cell-based assay that measures a downstream event of DYRK1A activity (e.g., proliferation or phosphorylation of a substrate).
Materials:
-
Cell line with endogenous DYRK1A expression (e.g., PANC-1, A549)
-
Complete cell culture medium
-
This compound (powder)
-
Anhydrous DMSO
-
96-well cell culture plates (clear bottom for imaging, white for luminescence)
-
Phosphate-buffered saline (PBS)
-
Cell viability/proliferation assay reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count to ensure accurate seeding density. c. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point curve with 3-fold dilutions starting from 10 µM). c. Prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Compound Treatment: a. Carefully remove the old medium from the wells. b. Add the prepared this compound dilutions and the vehicle control to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Measurement: a. After the incubation period, perform the chosen cell-based assay according to the manufacturer's instructions. For example, for a CellTiter-Glo® assay, add the reagent to each well, incubate for a short period, and then measure luminescence.
-
Data Analysis: a. Subtract the background reading (medium only) from all experimental wells. b. Normalize the data to the vehicle control (set as 100% viability or activity). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
Visualizations
Caption: this compound inhibits DYRK1A, impacting multiple signaling pathways.
Dyrk1-IN-1 degradation and proper storage
Welcome to the technical support center for Dyrk1-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and neuronal development. This compound exerts its effects by binding to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical to maintain its stability and activity. Please refer to the tables below for detailed information on storage and solubility.
This compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| 4°C | 2 years | For short-term storage. | |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | 2 weeks | For short-term use. |
This compound Solubility
| Solvent | Solubility | Concentration |
| DMSO | Slightly soluble | 1-10 mg/mL |
| Ethanol | Slightly soluble | 0.1-1 mg/mL |
Q3: What is the known degradation pathway for this compound?
Currently, there is limited published information specifically detailing the chemical degradation pathways of the this compound compound itself. To ensure the integrity of your experiments, it is crucial to adhere to the recommended storage conditions to minimize potential degradation.
However, the target of this compound, the DYRK1A protein, is known to be degraded through the ubiquitin-proteasome pathway. This process is mediated by the E3 ligase SCFβTrCP, which recognizes a specific motif in the N-terminus of DYRK1A. This degradation is essential for cell cycle progression.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory effect observed in cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that this compound stock solutions have been stored correctly at -80°C in small aliquots to prevent multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a new aliquot.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Verify the calculations for your serial dilutions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that the target, DYRK1A, is expressed in your cell line of choice at a functional level. You can verify this by Western blot or qPCR. If expression is low, consider using a different cell line or overexpressing DYRK1A.
-
-
Possible Cause 4: High Protein Binding in Media.
-
Solution: Components in cell culture media, such as serum, can bind to small molecule inhibitors and reduce their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health.
-
Problem 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Low Aqueous Solubility.
-
Solution: this compound has limited solubility in aqueous solutions. When preparing working solutions for cell culture, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. It may be necessary to first dissolve the compound in 100% DMSO and then perform serial dilutions in your aqueous buffer or media.
-
Experimental Protocols
Cell-Based Assay for DYRK1A Inhibition
This protocol provides a general workflow for assessing the inhibitory effect of this compound on DYRK1A activity in a cellular context.
-
Cell Seeding:
-
Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (if available).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Endpoint Analysis:
-
After incubation, lyse the cells and perform a Western blot to analyze the phosphorylation status of a known DYRK1A substrate (e.g., Tau at Ser396). A decrease in phosphorylation indicates inhibition of DYRK1A.
-
Alternatively, a cell viability assay (e.g., MTT, CellTiter-Glo) can be performed to assess the effect of this compound on cell proliferation.
-
Visualizations
Technical Support Center: Overcoming Dyrk1-IN-1 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the DYRK1A inhibitor, Dyrk1-IN-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and gene expression. It autophosphorylates a tyrosine residue in its activation loop, which is necessary for its kinase activity, and subsequently phosphorylates its substrates on serine and threonine residues. In the context of cancer, DYRK1A has been implicated in promoting tumor growth and survival. This compound exerts its effect by binding to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its downstream targets.
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors:
-
Target-based resistance:
-
Mutations in the DYRK1A kinase domain: While specific resistance mutations for this compound have not been extensively documented in the public literature, mutations in the ATP-binding pocket of kinases are a common mechanism of resistance to kinase inhibitors. These mutations can reduce the binding affinity of the inhibitor. Pathogenic mutations in DYRK1A have been identified near the ATP and peptide binding sites, suggesting these regions are critical for its function.
-
Overexpression of DYRK1A: Increased levels of the DYRK1A protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of target inhibition.
-
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of DYRK1A. DYRK1A is known to regulate multiple pathways, including those involved in cell cycle control and apoptosis. Upregulation of pro-survival pathways or downregulation of apoptotic pathways can confer resistance.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Cellular state: DYRK1A is involved in maintaining a quiescent state (G0 phase of the cell cycle). Cancer cells that remain in or re-enter a quiescent state may be less susceptible to therapies that target actively proliferating cells.
Q3: How can I confirm that this compound is engaging its target (DYRK1A) in my cells?
Confirming target engagement is a critical first step in troubleshooting resistance. Here are two recommended methods:
-
Western Blotting for Phospho-DYRK1A: DYRK1A autophosphorylates on a key tyrosine residue (Tyr321) for its activation. A decrease in the level of phosphorylated DYRK1A upon this compound treatment indicates target engagement. You can use an antibody specific for the phosphorylated form of DYRK1A (p-DYRK1A Tyr321).
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation. An increase in the melting temperature of DYRK1A in the presence of this compound confirms target engagement.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during experiments with this compound.
Issue 1: Decreased or no observable effect of this compound on cancer cell viability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. Ineffective this compound concentration or degradation. | Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line. | A clear dose-dependent decrease in cell viability should be observed. |
| 2. Lack of target engagement. | Perform a Western blot for p-DYRK1A (Tyr321) or a CETSA to confirm that this compound is binding to and inhibiting DYRK1A in your cells. | A significant reduction in p-DYRK1A levels or a thermal shift in the CETSA assay will confirm target engagement. |
| 3. Acquired resistance. | If target engagement is confirmed but the cells are still not responding, they may have acquired resistance. Proceed to the "Overcoming Resistance" section below. | Identification of the resistance mechanism will guide the selection of appropriate strategies to overcome it. |
Issue 2: High background or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 1. Suboptimal assay conditions for MTT or colony formation assays. | Optimize cell seeding density, incubation times, and reagent concentrations for your specific cell line. Refer to detailed protocols for these assays. | Consistent and reproducible results with a low signal |
Dyrk1-IN-1 assay interference and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Dyrk1-IN-1 inhibitor in various kinase assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: I am observing lower than expected potency (high IC50 value) for this compound in my biochemical assay. What could be the cause?
Answer:
Several factors could contribute to a higher than expected IC50 value for this compound. Consider the following possibilities and troubleshooting steps:
-
Inhibitor Solubility: this compound has poor aqueous solubility and is typically dissolved in DMSO for stock solutions. If the final concentration of DMSO in your assay is too low, the inhibitor may precipitate, reducing its effective concentration.
-
Recommendation: Ensure the final DMSO concentration in your assay is sufficient to maintain the solubility of this compound at the tested concentrations. A final DMSO concentration of 1-5% is generally well-tolerated by most assays. However, always run a DMSO control to account for solvent effects. Warming and sonication may be required to fully dissolve the compound in DMSO.[1]
-
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[2] If the ATP concentration in your assay is significantly higher than the Km of DYRK1A for ATP, you will observe a rightward shift in the IC50 curve, making the inhibitor appear less potent.
-
Recommendation: For initial characterization, use an ATP concentration at or near the Km for DYRK1A. If you need to use higher ATP concentrations to achieve a sufficient signal, be aware that this will increase the apparent IC50 value.
-
-
Enzyme Concentration and Activity: The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors. Additionally, if the recombinant DYRK1A enzyme has low activity, it can affect the assay window and the accuracy of the IC50 determination.
-
Recommendation: Use a consistent and validated batch of recombinant DYRK1A. Titrate the enzyme to determine an optimal concentration that gives a robust signal without being in excess.
-
-
Assay Format: Different assay formats can yield different IC50 values due to variations in detection methods and sensitivities.
-
Recommendation: Be consistent with your assay format. When comparing data, ensure the assays were performed under similar conditions. Radiometric assays are often considered the gold standard for their direct measurement of substrate phosphorylation.[3]
-
Question: I am seeing inconsistent results or high variability between replicate wells in my this compound experiment. What should I check?
Answer:
High variability can stem from several sources. Here's a checklist of things to investigate:
-
Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations of the inhibitor across wells.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Consider a brief centrifugation of your stock solution before dilution.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated inhibitor, can lead to significant well-to-well variation.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Assay Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to artifactual results.
-
Recommendation: Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.
-
-
Reagent Instability: Ensure all reagents, including the inhibitor, enzyme, and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles. This compound stock solutions in DMSO should be stored at -20°C or -80°C.
Question: I am observing off-target effects in my cellular assay after treatment with this compound. How can I confirm the effects are due to DYRK1A inhibition?
Answer:
While this compound is a highly selective inhibitor, off-target effects are always a possibility with small molecule inhibitors. Here's how you can validate your findings:
-
Use a Structurally Unrelated DYRK1A Inhibitor: One of the best ways to confirm that a cellular phenotype is due to DYRK1A inhibition is to reproduce the effect with a different, structurally distinct DYRK1A inhibitor. This reduces the likelihood that the observed effect is due to an off-target activity of the specific chemical scaffold of this compound.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout DYRK1A. If the phenotype of DYRK1A depletion matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
-
Dose-Response Correlation: The observed cellular phenotype should correlate with the dose-dependent inhibition of DYRK1A activity. You can assess the phosphorylation of a known DYRK1A substrate in your cells to confirm that this compound is engaging its target at the concentrations that produce the phenotype.
-
Rescue Experiments: If possible, overexpress a form of DYRK1A that is resistant to this compound. If the inhibitor-induced phenotype is rescued, it strongly supports an on-target mechanism.
Question: My fluorescence-based assay is showing interference when I use this compound. What can I do?
Answer:
Fluorescence interference from small molecules is a common issue in kinase assays.[4] Here are some troubleshooting strategies:
-
Spectral Scanning: Run an emission scan of this compound at the excitation wavelength of your assay to see if it is intrinsically fluorescent. Also, check the absorbance spectrum of the compound to identify potential inner filter effects where the compound absorbs the excitation or emission light.
-
Use a Red-Shifted Fluorophore: Interference is often more pronounced at shorter wavelengths. Switching to a far-red fluorescent probe can mitigate issues with autofluorescence and light scattering.[4]
-
Change Assay Format: If interference is persistent, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay.
-
Blank Correction: Ensure you are using appropriate controls, including wells with the compound but without the enzyme or substrate, to correct for background fluorescence.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its substrates.
What is the selectivity profile of this compound?
This compound is highly selective for DYRK1A. However, it also shows some activity against other kinases, particularly DYRK1B. It is important to consider these potential off-target activities when interpreting experimental results.
What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
What is the function of DYRK1A?
DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues.[5] It plays a crucial role in various cellular processes, including cell proliferation, neuronal development, and the regulation of gene expression.[5] Dysregulation of DYRK1A has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and some cancers.[2][6]
Quantitative Data
Table 1: Inhibitory Activity of this compound against various kinases
| Kinase | IC50 (nM) |
| DYRK1A | 220 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| CLK1 | 7.1 |
| CLK2 | 9.4 |
| CLK3 | 54 |
| CDK2 | 100 |
| GSK3β | 94 |
Data from Henderson et al., 2021 and manufacturer's datasheets.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Ethanol | Slightly soluble (0.1-1 mg/mL) |
| Water | Poor |
Data from manufacturer's datasheets.
Experimental Protocols
1. LanthaScreen™ Eu Kinase Binding Assay for DYRK1A
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for determining the IC50 of this compound.[7]
Materials:
-
Recombinant DYRK1A enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO. The highest concentration should be approximately 100-fold higher than the expected IC50.
-
Dilute the this compound serial dilutions into the kinase buffer to create a 4X stock.
-
Prepare a 4X solution of DYRK1A enzyme and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 4X solution of the Kinase Tracer in kinase buffer.
-
Add 5 µL of the 4X this compound dilution to each well of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 5 µL of the 4X DYRK1A/antibody solution to each well.
-
Add 10 µL of the 4X Kinase Tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the emission ratio and plot the results as a function of the inhibitor concentration to determine the IC50 value.
2. Cellular Assay for DYRK1A Target Engagement
This protocol provides a general framework for assessing the ability of this compound to inhibit DYRK1A activity in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cells expressing DYRK1A and a known substrate (e.g., Tau)
-
This compound
-
Cell lysis buffer
-
Phospho-specific antibody for the DYRK1A substrate
-
Total protein antibody for the DYRK1A substrate
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time. Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the phospho-specific primary antibody, followed by the appropriate secondary antibody.
-
Visualize the bands and quantify the signal.
-
Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.
-
Calculate the ratio of phosphorylated to total substrate at each this compound concentration to determine the cellular IC50.
Visualizations
Caption: Simplified signaling pathway of DYRK1A and the point of inhibition by this compound.
Caption: General experimental workflow for a biochemical kinase inhibitor assay with key troubleshooting checkpoints.
Caption: A logical troubleshooting workflow for addressing common issues in this compound assays.
References
- 1. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated expression levels of the protein kinase DYRK1B induce mesenchymal features in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide screen reveals that Dyrk1A kinase promotes nucleotide excision repair by preventing aberrant overexpression of cyclin D1 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to DYRK1A Inhibitors: Dyrk1-IN-1 vs. Leucettine L41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Dyrk1-IN-1 and Leucettine L41. DYRK1A is a crucial kinase implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders like Alzheimer's disease and developmental disorders such as Down syndrome. This document summarizes their efficacy, mechanism of action, and selectivity, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and Leucettine L41 are ATP-competitive inhibitors of DYRK1A. They exert their effects by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. While both compounds target DYRK1A, they exhibit different selectivity profiles. Leucettine L41 is a potent inhibitor of both DYRKs and CDC-like kinases (CLKs)[1][2]. In contrast, this compound has been reported as a more selective inhibitor for DYRK1A, although it also shows activity against DYRK1B.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro inhibitory activities of this compound and Leucettine L41 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity (IC50) of this compound against various kinases.
| Kinase | IC50 (nM) |
| DYRK1A | 0.4 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| Clk1 | 7.1 |
| Clk2 | 9.4 |
| Clk3 | 54 |
| Cdk2 | 100 |
| GSK3β | 94 |
Table 2: Inhibitory Activity (IC50) of Leucettine L41 against various kinases.
| Kinase | IC50 (nM) |
| DYRK1A | 10-60 |
| DYRK1B | 44 |
| DYRK2 | 73 |
| DYRK3 | 320 |
| DYRK4 | 520 |
| CLK1 | 71 |
| CLK4 | 64 |
| GSK-3α/β | 210-410 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate the efficacy of kinase inhibitors.
In Vitro DYRK1A Kinase Inhibition Assay (TR-FRET based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against DYRK1A.
-
Reagent Preparation :
-
Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human DYRK1A enzyme to the desired concentration in the kinase buffer.
-
Prepare a solution of a suitable DYRK1A substrate (e.g., a fluorescently labeled peptide) and ATP at their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds (this compound or Leucettine L41) in DMSO and then dilute further in the kinase buffer.
-
-
Assay Procedure :
-
Add the test compound solution to the wells of a microplate.
-
Add the DYRK1A enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).
-
Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody) and incubate as recommended by the manufacturer.
-
-
Data Analysis :
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding :
-
Plate cells (e.g., a neuronal cell line) in a 96-well plate at a predetermined optimal density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound or Leucettine L41 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration at which cell viability is reduced by 50% (IC50).[3][4][5][6]
-
Signaling Pathways and Visualizations
DYRK1A is a central node in several signaling pathways, regulating transcription, cell cycle progression, and neuronal development. Inhibition of DYRK1A can have widespread effects on these pathways.
Caption: Simplified DYRK1A signaling pathway showing key substrates and the inhibitory action of this compound and Leucettine L41.
The diagram above illustrates some of the key substrates of DYRK1A. DYRK1A's phosphorylation of these substrates can lead to diverse cellular outcomes. For instance, phosphorylation of the transcription factor NFAT leads to its nuclear export, thereby inhibiting its activity.[7][8][9] Conversely, DYRK1A can activate other transcription factors like CREB and STAT3.[9] In the context of the cell cycle, DYRK1A can promote cell cycle exit by phosphorylating and promoting the degradation of Cyclin D1, while stabilizing the cell cycle inhibitor p27Kip1.[10] Furthermore, DYRK1A is implicated in neurodegenerative diseases through its phosphorylation of Tau and Amyloid Precursor Protein (APP).[2][11]
Caption: A typical experimental workflow for evaluating the efficacy of kinase inhibitors like this compound and Leucettine L41.
The workflow diagram illustrates a standard pipeline for characterizing kinase inhibitors. It begins with in vitro biochemical assays to determine the potency (IC50) and selectivity of the compounds. Promising candidates are then advanced to cell-based assays to assess their effects on cell viability and their ability to engage the target within a cellular context. Finally, the most promising compounds are evaluated in animal models of disease to assess their in vivo efficacy and potential therapeutic effects. Leucettine L41 has been evaluated in vivo in mouse models of Alzheimer's disease, where it was shown to prevent memory deficits and neurotoxicity.[1]
Conclusion
Both this compound and Leucettine L41 are valuable research tools for investigating the roles of DYRK1A in health and disease.
-
This compound appears to be a more potent and selective inhibitor of DYRK1A based on the available IC50 data, making it an excellent choice for studies requiring high specificity for this particular kinase.
-
Leucettine L41 , while also a potent DYRK1A inhibitor, has a broader selectivity profile, inhibiting other DYRKs and CLKs. This property might be advantageous in contexts where the inhibition of multiple related kinases is desired. Its efficacy has been demonstrated in in vivo models of Alzheimer's disease, providing a strong rationale for its use in neurodegenerative disease research.
The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile. The data and protocols provided in this guide are intended to assist researchers in making an informed decision.
References
- 1. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating On-Target Effects of DYRK1A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's and certain cancers.[1][2] The location of the DYRK1A gene on chromosome 21 also implicates its overexpression in the pathophysiology of Down syndrome.[3] This has spurred the development of numerous small-molecule inhibitors aimed at modulating its activity.
Comparison of DYRK1A Inhibitors
The landscape of DYRK1A inhibitors is diverse, with compounds ranging from natural alkaloids to synthetic molecules. Their potency and selectivity vary significantly, making comparative analysis essential for selecting the appropriate tool compound for a given study. Dyrk1-IN-1 is a highly selective and ligand-efficient inhibitor of DYRK1A.[4][5][6][7] Below is a comparison of this compound with other well-characterized inhibitors.
| Inhibitor | Type | DYRK1A IC50 | Key Off-Targets & Notes |
| This compound | Synthetic | 220 nM[5][6][7] | Highly selective.[5][7] Good permeability and cellular activity.[7] |
| Harmine | Natural (β-carboline) | 33 - 80 nM[8][9] | Potent MAO-A inhibitor (IC50 ≈ 5 nM), which can confound in vivo studies.[10] Also inhibits DYRK1B, DYRK2, DYRK3.[8] |
| EHT 1610 | Synthetic | 0.36 nM[11][12] | Potent and selective inhibitor of the DYRK family, also inhibiting DYRK1B (IC50 = 0.59 nM).[12][13] |
| Leucettine L41 | Synthetic (Marine Sponge-derived) | Potent DYRKs/CLKs inhibitor[14][15] | Dual inhibitor of DYRK and CLK families.[16] Also reported to inhibit GSK-3 signaling.[15] |
| AnnH75 | Synthetic (Harmine analog) | 181 nM[2] | Optimized to remove MAO-A inhibition seen with harmine.[3][10] Off-targets include CLK1, CLK4, and Haspin/GSG2.[2] |
| CX-4945 (Silmitasertib) | Synthetic | Potent, IC50 not specified | Primarily a Casein Kinase 2 (CK2) inhibitor with significant off-target activity against DYRK1A and GSK3β.[17][18][19][20] |
Experimental Protocols for On-Target Validation
Validating that a compound engages and inhibits DYRK1A in a cellular context is paramount. A multi-pronged approach using biochemical, biophysical, and cell-based assays is recommended.
In Vitro Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of recombinant DYRK1A.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogenous assay format is highly amenable to high-throughput screening (HTS).
-
Reagents : Recombinant DYRK1A enzyme, a biotinylated peptide substrate (e.g., DYRKtide), ATP, a Europium-labeled anti-phospho-serine/threonine antibody (donor), and a Streptavidin-conjugated fluorophore (acceptor).
-
Procedure :
-
Dispense the inhibitor (e.g., this compound) at various concentrations into a 384-well assay plate.
-
Add a mixture of DYRK1A enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding the TR-FRET detection reagents (Europium-antibody and Streptavidin-acceptor).
-
After another incubation period, read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis : The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation. IC50 values are determined by fitting the dose-response data to a sigmoidal curve. A validation run with the known inhibitor Harmine yielded an IC50 of 245 nM in this assay format.[21]
Other formats include ELISA-based assays using a substrate like dynamin 1a and radioactive assays (e.g., ³³P-ATP filter binding) which, while sensitive, are less common now due to safety and disposal considerations.[22][23]
Cellular Thermal Shift Assay (CETSA®)
CETSA provides direct evidence of target engagement within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[24][25]
Methodology: Western Blot-based CETSA
-
Cell Treatment : Culture cells (e.g., HEK293) to confluency. Treat with the test inhibitor (e.g., this compound) or vehicle (DMSO) for a set time (e.g., 1-3 hours).[26]
-
Thermal Challenge : Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.[25] Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3-5 minutes, followed by cooling.[27]
-
Lysis and Centrifugation : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation.
-
Detection : Analyze the amount of soluble DYRK1A remaining in the supernatant at each temperature by Western Blotting using a specific DYRK1A antibody.
-
Data Analysis : Plot the band intensity of soluble DYRK1A against temperature for both vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and therefore, engagement.[25][27]
Cellular Substrate Phosphorylation Assay
This assay confirms that the inhibitor blocks DYRK1A activity inside the cell by measuring the phosphorylation status of a known downstream substrate.
Methodology: Western Blotting for Phospho-Substrates
-
Cell Treatment : Treat cells with increasing concentrations of the DYRK1A inhibitor for a suitable duration.
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Western Blotting :
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).[28]
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST to reduce background.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known DYRK1A substrate (e.g., p-FOXO1 Ser326, p-STAT3, p-SF3B1, or p-Tau Thr212).[2][11][29]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : A dose-dependent decrease in the signal from the phospho-specific antibody indicates on-target inhibition of DYRK1A. It is essential to also probe for the total protein level of the substrate and a loading control (e.g., β-actin) to ensure equal loading and rule out effects on protein expression.[30]
Visualizing DYRK1A in Action
Signaling Pathway and Experimental Logic
Diagrams created with Graphviz help to visualize the complex relationships in DYRK1A signaling and the workflow for inhibitor validation.
Caption: DYRK1A signaling pathway and points of inhibition.
Caption: Workflow for validating on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. abmole.com [abmole.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 10. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and EHT 5372) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Phosphorylation by Dyrk1A of Clathrin Coated Vesicle-Associated Proteins: Identification of the Substrate Proteins and the Effects of Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Dyrk1-IN-1 Knockdown Validation: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of DYRK1A, a serine/threonine kinase implicated in neurological disorders and certain cancers, rigorous validation of its knockdown is paramount. This guide provides a comparative overview of Dyrk1-IN-1, a chemical inhibitor, alongside other common validation methods, supported by experimental data and detailed protocols.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, neural development, and cognitive function. Its dysregulation has been linked to conditions such as Down syndrome, Alzheimer's disease, and several types of cancer. As a result, inhibitors of DYRK1A are valuable tools for both basic research and as potential therapeutic agents. This compound is one such small molecule inhibitor that targets the kinase activity of the DYRK1A enzyme. This guide will compare the use of this compound with genetic knockdown techniques and other small molecule inhibitors for the validation of DYRK1A inhibition.
Comparative Analysis of DYRK1A Inhibition Methods
The validation of DYRK1A knockdown or inhibition can be achieved through pharmacological or genetic approaches. Each method presents distinct advantages and limitations. Small molecule inhibitors like this compound offer temporal control over protein function, while genetic methods like shRNA provide a more sustained and specific knockdown of the target protein.
Table 1: Performance Comparison of DYRK1A Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Key Features |
| This compound | Small Molecule | DYRK1A | Data not available in provided search results | Chemical probe for acute inhibition |
| Harmine | Natural Alkaloid | DYRK1A | ~30-100 | Potent but non-selective, also inhibits MAO-A |
| Leucettine L41 | Synthetic | DYRK1A | ~15-40 | Induces beta-cell proliferation |
| GNF4877 | Small Molecule | DYRK1A | ~1-10 | Potent inducer of human beta-cell proliferation |
| EHT 1610 | Small Molecule | DYRK1A | Data not available in provided search results | Used in studies of Down syndrome-related leukemia |
| FINDY | Small Molecule | DYRK1A (folding intermediate) | ~10,000 (cellular assay) | Selective for the folding intermediate, leading to degradation |
| shRNA | Genetic | DYRK1A mRNA | Not Applicable | Provides long-term, specific knockdown |
IC50 values can vary depending on the assay conditions.
Experimental Protocols for Knockdown Validation
Validating the knockdown of DYRK1A, whether by a chemical inhibitor like this compound or by genetic methods, requires robust experimental verification at both the protein and mRNA levels.
Western Blotting for DYRK1A Protein Levels
This protocol is designed to quantify the reduction in DYRK1A protein following treatment with an inhibitor or transduction with shRNA.
-
Cell Lysis:
-
Treat cells with this compound or a control substance for the desired time and concentration. For shRNA experiments, use cells transduced with DYRK1A-targeting shRNA and a non-targeting control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for DYRK1A overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for DYRK1A mRNA Levels
This method assesses the reduction in DYRK1A gene expression, which is particularly relevant for validating shRNA-mediated knockdown.
-
RNA Extraction:
-
Harvest cells
-
A Comparative Analysis of DYRK1A Inhibitors: Dyrk1-IN-1 and INDY
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Dyrk1-IN-1 and INDY. DYRK1A is a crucial kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a DYRK1A inhibitor for their studies.
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and INDY, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Properties and Potency
| Property | This compound | INDY |
| Target(s) | DYRK1A | DYRK1A, DYRK1B |
| IC50 (DYRK1A) | 220 nM | 0.24 µM (240 nM) |
| IC50 (DYRK1B) | 2.7 nM | 0.23 µM (230 nM) |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Ki (DYRK1A) | Not Reported | 0.18 µM (180 nM) |
| Molecular Formula | C12H12N6 | C12H13NO2S |
| Molecular Weight | 240.26 g/mol | 235.3 g/mol |
Table 2: Cellular Activity and Selectivity
| Parameter | This compound | INDY |
| Cellular IC50 (HEK293) | 434 nM | Not Reported |
| Tau Phosphorylation IC50 | 0.59 µM (590 nM) | Effective in reversing aberrant tau-phosphorylation |
| Kinase Selectivity | Highly selective for DYRK1A/B. Low inhibition of other kinases like CLKs, CDKs, and GSK3β. | Potent inhibitor of DYRK1A and DYRK1B. Some studies suggest it may be less selective than other DYRK1A inhibitors. |
| Cellular Effects | Inhibits tau phosphorylation. | Reverses aberrant tau-phosphorylation, rescues repressed calcineurin/NFAT signaling. |
Experimental Protocols
Detailed methodologies
Assessing the Specificity of DYRK1A Inhibitors: A Comparative Guide
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain types of cancer. The development of potent and selective inhibitors is crucial to modulate its activity for therapeutic benefit while minimizing off-target effects. This guide provides a framework for assessing the specificity of DYRK1A inhibitors, using the novel inhibitor FINDY as a representative example due to its documented high selectivity. While the specific compound "Dyrk1-IN-1" is not extensively characterized in the public domain, the principles and methods outlined here are broadly applicable for evaluating any putative DYRK1A inhibitor.
Kinase Selectivity Profile of FINDY
The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently inhibit its intended target with minimal activity against other kinases. The inhibitor FINDY was screened against a large panel of 275 kinases to determine its selectivity profile.
Data Presentation: Inhibitory Activity of FINDY against a Kinase Panel
The following table summarizes the inhibitory activity of FINDY at a concentration of 10 µM against a panel of kinases. The data highlights its high selectivity for DYRK1A.
| Kinase Target | % Inhibition at 10 µM | Notes |
| DYRK1A | >95% (inferred) | Primary Target |
|
Comparative Efficacy of Dyrk1-IN-1 and Other DYRK1A Inhibitors Across Diverse Cell Lines
A comprehensive analysis of the available experimental data reveals the distinct activity profiles of Dyrk1-IN-1 and other prominent DYRK1A inhibitors across various cancer and neuronal cell lines. While this compound demonstrates potent in vitro inhibition of DYRK1A, its cellular efficacy in direct comparison to other inhibitors like Harmine, INDY, and SM07883 requires further comprehensive investigation. This guide provides a detailed comparison based on current literature, highlighting key findings in glioblastoma, pancreatic cancer, head and neck cancer, and neuroblastoma cell lines.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and various cancers.[1] The development of small molecule inhibitors against DYRK1A is an active area of research. This guide focuses on the cross-validation of the activity of this compound, a known DYRK1A inhibitor, and compares its performance with other notable inhibitors in the field.
In Vitro Activity of DYRK1A Inhibitors
A critical starting point for comparing DYRK1A inhibitors is their direct inhibitory activity against the purified enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor | DYRK1A IC50 (in vitro) | Other Notable Kinase Targets (IC50) | Reference |
| This compound | 220 nM | Not extensively profiled in available literature. | [2] |
| Harmine | 33 nM | DYRK1B (166 nM), DYRK2 (1.9 µM), DYRK4 (80 µM) | [3] |
| INDY | ~240 nM | Potent inhibitor of DYRK1A and DYRK1B. | Not specified |
| SM07883 | 1.6 nM | GSK-3β (10.8 nM) | [4] |
Cellular Activity in Oncology
The efficacy of DYRK1A inhibitors has been explored in various cancer cell lines, with effects primarily centered on reducing cell proliferation and survival.
Glioblastoma
DYRK1A is implicated in the regulation of EGFR in glioblastomas, making it a promising therapeutic target.[1] While direct comparative data for this compound in glioblastoma cell lines is limited, studies on other DYRK1A inhibitors have shown significant anti-tumor effects.
Pancreatic Cancer
Overexpression of DYRK1A and its homolog DYRK1B has been observed in pancreatic cancer, correlating with tumor growth and survival.[5][6] Inhibition of these kinases has been shown to reduce the viability of pancreatic cancer cell lines.
Head and Neck Squamous Cell Carcinoma (HNSCC)
DYRK1A has been identified as a potential therapeutic target in HNSCC.[7] Inhibition of DYRK1A in HNSCC cell lines has been shown to increase apoptosis and decrease invasion and colony formation.[7]
Cellular Activity in Neurodegenerative Disease Models
DYRK1A is a key kinase involved in the phosphorylation of tau protein, a hallmark of Alzheimer's disease.[4] Therefore, inhibitors of DYRK1A are being investigated for their potential to reduce tau pathology. The SH-SY5Y neuroblastoma cell line is a commonly used model for these studies.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
A common method to determine the in vitro IC50 of DYRK1A inhibitors is through a kinase activity assay. One such method is a non-radioactive ELISA-based assay.[8]
-
Coating: A 96-well plate is coated with a DYRK1A substrate, such as a dynamin 1a fragment.
-
Kinase Reaction: Recombinant DYRK1A enzyme is incubated with the substrate in the presence of ATP and varying concentrations of the inhibitor.
-
Detection: A phosphorylation site-specific antibody is used to detect the phosphorylated substrate. The signal is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (General Protocol)
The effect of DYRK1A inhibitors on cell viability and proliferation is often assessed using assays like the MTT or CellTiter-Glo® assay.[9]
-
Cell Seeding: Cells of the desired line (e.g., PANC-1, FaDu, SH-SY5Y) are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the DYRK1A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells. The reagent is added directly to the wells, and luminescence is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Tau Phosphorylation Assay (General Protocol)
The impact of DYRK1A inhibitors on tau phosphorylation can be evaluated in cell lines like SH-SY5Y or HEK293T cells overexpressing tau.[4]
-
Cell Culture and Treatment: Cells are cultured and treated with different concentrations of the DYRK1A inhibitor.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of tau (e.g., p-Tau at Ser396 or Thr212) and total tau.
-
HRP-conjugated secondary antibodies are used for detection, and the signal is visualized using chemiluminescence.
-
-
Quantification: The band intensities for phosphorylated tau are normalized to the total tau levels to determine the relative change in phosphorylation.
Visualizing the Landscape of DYRK1A Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy [mdpi.com]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Dyrk1-IN-1 vs. AZ191: A Comparative Analysis of Two Potent Kinase Inhibitors
For researchers in neuroscience and oncology, the selection of a specific and potent kinase inhibitor is a critical step in experimental design. This guide provides a detailed comparative analysis of two widely used inhibitors, Dyrk1-IN-1 and AZ191, which target members of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. This family of kinases is implicated in a variety of cellular processes, and dysregulation of DYRK activity has been linked to several diseases, including neurodegenerative disorders and cancer.
Overview and Target Specificity
This compound is a highly selective inhibitor of DYRK1A, a kinase that plays a crucial role in neurodevelopment and is implicated in Down syndrome and Alzheimer's disease. In contrast, AZ191 is a potent inhibitor of DYRK1B, a kinase often associated with cancer cell survival and proliferation. While both inhibitors target members of the same kinase family, their distinct selectivity profiles dictate their primary applications in different fields of research.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and AZ191 based on available in vitro kinase assays. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Primary Target | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | DYRK1A | 220[1] | Data not available |
| AZ191 | DYRK1B | 17[2][3][4][5][6] | DYRK1A (88), DYRK2 (1890)[3][5][6][7][8] |
Table 2: Kinase Selectivity
| Inhibitor | Primary Target | Selectivity Profile |
| This compound | DYRK1A | Described as a "highly selective" and "ligand-efficient" DYRK1A inhibitor.[1] |
| AZ191 | DYRK1B | Approximately 5-fold selective for DYRK1B over DYRK1A and 110-fold selective over DYRK2.[2][3][4][5][9][6][7] A Kinomescan analysis at 1 µM identified only 8 other non-mutated kinase hits.[10] |
Signaling Pathways
The distinct primary targets of this compound and AZ191 result in the modulation of different downstream signaling pathways.
DYRK1A Signaling Pathway
DYRK1A is a multifaceted kinase involved in regulating cell proliferation, neurodevelopment, and cell cycle control. One of its key roles is in the regulation of Cyclin D1, a critical protein for G1/S phase transition. DYRK1A can also influence the mTOR signaling pathway, a central regulator of cell growth and metabolism.
Caption: DYRK1A signaling pathway and the inhibitory action of this compound.
DYRK1B Signaling Pathway
DYRK1B is recognized for its role in cancer biology, particularly in promoting cell survival and proliferation. It is involved in complex cross-talk with the Hedgehog (Hh) and PI3K/mTOR/AKT signaling pathways. DYRK1B can inhibit canonical Hh signaling while promoting non-canonical Hh signaling and oncogenic Gli1 activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]
Navigating the Kinome: A Comparative Analysis of DYRK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. Dual-specificity tyrosine-regulated kinases (DYRKs) are implicated in a range of diseases, from neurodevelopmental disorders to cancer, making the development of specific inhibitors a critical therapeutic strategy.[1][2] This guide provides a comparative analysis of the selectivity of prominent DYRK inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate chemical tools for research and development.
The challenge in developing DYRK inhibitors lies in achieving selectivity not only among the DYRK subfamily members (DYRK1A, DYRK1B, DYRK2) but also across the broader human kinome.[3] Off-target effects can lead to unforeseen cellular responses and potential toxicity, complicating the interpretation of experimental results and hindering therapeutic development.[4] This analysis focuses on the selectivity profiles of several classes of DYRK inhibitors, highlighting their on-target potency and off-target liabilities.
Comparative Selectivity Profiles of DYRK Inhibitors
The following table summarizes the inhibitory activity (IC50 values in nM) of selected DYRK inhibitors against DYRK family members and common off-target kinases. Lower values indicate higher potency. This data has been compiled from various studies to provide a comparative overview.
| Inhibitor | DYRK1A (IC50 nM) | DYRK1B (IC50 nM) | DYRK2 (IC50 nM) | CLK1 (IC50 nM) | GSK3β (IC50 nM) | MAO-A (IC50 nM) | Reference |
| Harmine | Potent | Active | Active | - | - | More potent than DYRK1A | [5][6][7] |
| AnnH75 | Submicromolar | Active | Weakly active | Active | - | Minimal to no activity | [5][6] |
| AnnH31 | 81 | - | - | - | - | 3200 | [5] |
| Compound 8b | 76 | - | Weakly active | Active | Inactive | - | [8][9] |
| Compound 11 | 220 | - | - | - | - | - | [8] |
| JH-XIV-68-3 (3) | Potent | Potent | - | - | - | - | [10] |
| Compound 10 | Potent | Potent | - | - | - | - | [10] |
| Thiadiazine 3-5 | 9410 | Less active | Weakly active | - | - | - | [7] |
| L41 | 40 | - | - | Active | Active | - | [1][9] |
| EHT 5372 | Potent | - | - | - | - | - | [9] |
Note: "-" indicates data not reported in the cited sources. "Potent," "Active," and "Weakly active" are used when specific IC50 values were not provided.
The data reveals that while many inhibitors are potent against DYRK1A, they often exhibit cross-reactivity with other kinases. For instance, harmine, a well-known β-carboline alkaloid, is a potent DYRK1A inhibitor but also strongly inhibits monoamine oxidase A (MAO-A).[5][6] Analogs like AnnH75 have been developed to reduce MAO-A activity while retaining potency for DYRK1A.[5][6] Pyrazolo[1,5-b]pyridazines, such as compound 8b, show good selectivity against GSK3β and CDKs, which are common off-targets for DYRK1A inhibitors.[9] Macrocyclic inhibitors like JH-XIV-68-3 (compound 3) and compound 10 demonstrate high potency and improved selectivity for DYRK1A/B.[10] The thiadiazine scaffold, exemplified by compound 3-5, shows impressive selectivity for DYRK1A over DYRK1B and DYRK2.[7]
Signaling Pathway Context
To understand the implications of inhibitor selectivity, it is crucial to consider the signaling pathways in which DYRK kinases function. DYRK1A, for example, is involved in neurodevelopment and has been linked to Down syndrome and Alzheimer's disease.[5][6] It phosphorylates a variety of substrates, influencing processes like cell cycle regulation and neuronal differentiation.[2] Off-target inhibition of kinases like GSK3β, which can be a downstream target of DYRK1A priming, can confound the interpretation of cellular effects.[9]
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Dyrk1-IN-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dyrk1-IN-1, a selective inhibitor of the DYRK1A enzyme. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat. | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator. | Required when engineering controls are insufficient to prevent inhalation of dust or aerosols. |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
First Aid Measures
In case of accidental exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do NOT induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1] |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data sourced from Immunomart and MedchemExpress product pages.[2][3]
The compound is stable under recommended storage conditions.[1] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Clear the area of all non-essential personnel.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Contain Spillage: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust). Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose: Collect all contaminated materials in a designated and approved waste disposal container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all solutions and contaminated materials in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated PPE: Dispose of used gloves, lab coats, and other protective equipment as hazardous waste.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Dyrk1A Signaling Pathway Overview
This compound is a highly selective and ligand-efficient inhibitor of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). DYRK1A is a protein kinase that plays a crucial role in various cellular processes, including neuronal development and function. Its overexpression has been implicated in neurodegenerative conditions.[4][5]
The following diagram illustrates a simplified overview of the DYRK1A signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of DYRK1A Signaling by this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
